AFN-1252
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
inhibits bacterial enoyl-ACP reductase; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTWSUQCXCWEHF-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)CC4)N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211069 | |
| Record name | AFN-1252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620175-39-5 | |
| Record name | AFN-1252 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620175395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AFN-1252 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12658 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AFN-1252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEBIO-1452 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3O718IKKM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AFN-1252: A Selective FabI Inhibitor for Staphylococcal Infections
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFN-1252 is a potent and selective inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the type II fatty acid synthesis (FASII) pathway in Staphylococcus species.[1][2][3] This targeted mechanism of action confers a high degree of specificity for staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), and a low propensity for the development of resistance.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action: Inhibition of Fatty Acid Synthesis
This compound exerts its antibacterial effect by specifically inhibiting the FabI enzyme in Staphylococcus aureus. FabI catalyzes the final, rate-limiting step in each cycle of bacterial fatty acid elongation: the NADH- or NADPH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP.[2][3] By blocking this essential step, this compound disrupts the synthesis of fatty acids, which are vital for the formation of bacterial cell membranes. This leads to the cessation of bacterial growth and, ultimately, cell death.[1][5] The selectivity of this compound for staphylococcal FabI is a key attribute, minimizing off-target effects and potential disruption of the host microbiome.[6]
The following diagram illustrates the bacterial fatty acid synthesis (FASII) pathway and the point of inhibition by this compound.
In Vitro Activity
This compound demonstrates potent and specific activity against a wide range of clinical isolates of Staphylococcus aureus and Staphylococcus epidermidis, including strains resistant to other classes of antibiotics.
Table 1: In Vitro Activity of this compound against Staphylococci
| Organism (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (502) | ≤0.008 - 0.12 | 0.008 | 0.015 |
| Methicillin-Susceptible S. aureus | 0.002 - 0.12 | ≤0.015 | ≤0.015 |
| Methicillin-Resistant S. aureus | 0.002 - 0.12 | ≤0.015 | ≤0.015 |
| Staphylococcus epidermidis (51) | ≤0.008 - 0.12 | 0.015 | 0.12 |
Data compiled from multiple sources.[3][7][8]
Table 2: FabI Enzyme Inhibition
| Enzyme Source | IC₅₀ (nM) |
| S. aureus FabI | 14 |
| B. pseudomallei FabI | 9.6 |
Data compiled from multiple sources.[3][9][10]
This compound is inactive against a broad range of other Gram-positive and Gram-negative bacteria, with MIC₉₀ values typically >4 µg/mL.[7][8] This narrow spectrum of activity is consistent with its targeted mechanism and the presence of the FabI enzyme primarily in staphylococci.[2][3]
In Vivo Efficacy
Preclinical studies in murine infection models have demonstrated the in vivo efficacy of this compound.
Table 3: In Vivo Efficacy of this compound in Murine Infection Models
| Model | Strain | Dosing Regimen | Efficacy |
| Septicemia | S. aureus Smith | 1 mg/kg, single oral dose | 100% protection |
| Thigh Infection | MSSA ATCC 29213 | ≥20 mg/kg, oral | ≥1 log₁₀ CFU reduction |
| Thigh Infection | CA-MRSA | ≥10 mg/kg, oral | >1 log₁₀ CFU reduction |
| Thigh Infection | HA-MRSA | ≥10 mg/kg, oral | >1 log₁₀ CFU reduction |
| Subcutaneous Abscess | MRSA | 10-100 mg/kg, oral (qd or bid) | 2.4 - 5.9 log₁₀ CFU reduction |
Data compiled from multiple sources.[1][2][11][12]
Table 4: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice
| Parameter | Value |
| ED₅₀ (Septicemia Model) | 0.15 mg/kg |
| ƒAUC/MIC for 80% max effect (Thigh Model) | 22.3 |
| ƒAUC/MIC for 50% max effect (Thigh Model) | 17.0 |
| ƒAUC/MIC for 5% max effect (Thigh Model) | 9.6 |
Data compiled from multiple sources.[2][7][11]
Resistance
The spontaneous frequency of resistance to this compound is low, ranging from <6.6 x 10⁻¹⁰ to 2.1 x 10⁻⁹ at 4 times the MIC.[4] Resistance, when it does occur, is primarily attributed to missense mutations in the fabI gene, with the most common being M99T and Y147H substitutions.[13][14]
Experimental Protocols
FabI Enzyme Inhibition Assay
The following diagram outlines the general workflow for determining the IC₅₀ of this compound against S. aureus FabI.
Detailed Methodology:
-
Reagent Preparation:
-
Purified recombinant S. aureus FabI is diluted to a final concentration of approximately 30 nM in assay buffer.
-
Crotonyl-ACP is prepared at various concentrations, typically ranging from 0 to 25 µM.
-
NADPH is prepared at a saturating concentration, for example, 200 µM.
-
This compound is serially diluted to achieve a range of concentrations for IC₅₀ determination.
-
-
Assay Procedure:
-
In a suitable microplate, FabI, NADPH, and varying concentrations of this compound are pre-incubated.
-
The reaction is initiated by the addition of crotonyl-ACP.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Initial reaction velocities are calculated from the linear portion of the absorbance versus time curve.
-
The percent inhibition is calculated for each this compound concentration relative to a no-inhibitor control.
-
The IC₅₀ value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.[11][14]
-
Antimicrobial Susceptibility Testing (MIC Determination)
Detailed Methodology:
-
Method: The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][4]
-
Media: Cation-adjusted Mueller-Hinton broth is typically used.
-
Inoculum: A standardized bacterial inoculum of approximately 5 x 10⁵ CFU/mL is prepared.
-
This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in the broth to achieve the desired concentration range (e.g., 0.008 to 4 µg/mL).[3]
-
Incubation: The microdilution plates are incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Murine Thigh Infection Model
Detailed Methodology:
-
Animals: Specific pathogen-free, female ICR mice are typically used.
-
Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) on day -4 and day -1 prior to infection.
-
Infection: Mice are anesthetized and injected in the thigh muscle with a standardized inoculum of S. aureus (e.g., 10⁶ CFU).[2]
-
Treatment: this compound is administered orally via gavage at various doses and schedules, starting 2 hours post-infection.
-
Efficacy Assessment: At 24 hours post-infection, mice are euthanized, and the thigh muscles are excised, homogenized, and plated for bacterial enumeration (CFU/thigh).
-
Data Analysis: The efficacy is determined by comparing the bacterial load in the thighs of treated animals to that of untreated controls. Pharmacodynamic parameters such as the ƒAUC/MIC ratio are correlated with the observed antibacterial effect.[2]
Conclusion
This compound is a promising, narrow-spectrum antibacterial agent with a novel mechanism of action that specifically targets FabI in Staphylococcus species. Its potent in vitro activity against both susceptible and resistant staphylococci, coupled with demonstrated in vivo efficacy and a low potential for resistance, makes it a valuable candidate for the treatment of staphylococcal infections. The detailed methodologies provided in this guide serve as a resource for researchers and drug development professionals working with this and other selective FabI inhibitors.
References
- 1. Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor this compound against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Activation of Exogenous Fatty Acids to Acyl-Acyl Carrier Protein Cannot Bypass FabI Inhibition in Neisseria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor this compound against MSSA and MRSA in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound is a potent inhibitor of enoyl-ACP reductase from Burkholderia pseudomallei--Crystal structure, mode of action, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Host Fatty Acid Utilization by Staphylococcus aureus at the Infection Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to this compound Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]
AFN-1252: A Targeted Approach to Combating Staphylococcal Infections
A deep dive into the discovery, mechanism of action, and clinical development of a first-in-class FabI inhibitor.
AFN-1252 is a potent and selective inhibitor of the staphylococcal enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the bacterial fatty acid biosynthesis (FASII) pathway.[1][2][3] This novel mechanism of action provides a targeted therapeutic option against Staphylococcus species, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][4][5][6] Developed by Affinium Pharmaceuticals, this compound has progressed through preclinical and clinical development, demonstrating promising efficacy and a favorable safety profile.[7][8][9][10]
Mechanism of Action: Disrupting Fatty Acid Synthesis
This compound exerts its antibacterial effect by specifically inhibiting the FabI enzyme in Staphylococcus.[1][2][11] FabI is responsible for the final, rate-limiting step in each cycle of bacterial fatty acid elongation.[3] By blocking this essential pathway, this compound prevents the synthesis of fatty acids necessary for bacterial cell membrane formation and other vital functions, ultimately leading to bacterial cell death.[2] The high selectivity of this compound for staphylococcal FabI contributes to its narrow spectrum of activity, minimizing the impact on other bacteria and the host's normal flora.[2][4]
The following diagram illustrates the targeted inhibition of the bacterial fatty acid synthesis pathway by this compound.
Potency and In Vitro Activity
This compound demonstrates exceptional potency against a wide range of staphylococcal isolates, including those resistant to other antibiotic classes.[1][4][5] Its activity is highly specific to Staphylococcus species.[4][5]
| Parameter | Organism | Value | Reference |
| IC50 | S. aureus FabI | 14 nM | [2] |
| Ki | S. aureus FabI | 12.8 ± 0.5 nM | [2] |
| MIC90 | S. aureus (clinical isolates) | ≤0.015 µg/mL | [1][2][12][13] |
| MIC90 | Coagulase-negative staphylococci | 0.12 µg/mL | [1][2][13] |
| MIC Range | S. aureus | 0.002 to 0.12 µg/mL | [2] |
| MIC | S. aureus ATCC 29213 | 0.015 µg/mL | [3] |
| Protein Binding | Human Serum | ~95% | [13] |
Preclinical In Vivo Efficacy
Preclinical studies in murine models of infection have demonstrated the in vivo efficacy of this compound. The compound is orally bioavailable and effective at low doses.[1][2]
| Animal Model | Infection | Treatment | Outcome | Reference |
| Mouse | Septicemia (S. aureus Smith) | 1 mg/kg single oral dose | 100% protection | [1][2][12] |
| Mouse | Septicemia (S. aureus Smith) | ED50: 0.15 mg/kg | 12 to 24 times more potent than linezolid | [1] |
| Mouse | Subcutaneous abscess (MRSA) | - | Demonstrated in vivo efficacy | [3] |
Clinical Development
This compound has been evaluated in Phase I and Phase II clinical trials, primarily for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[7][8][9][10] These trials have shown that this compound is generally well-tolerated and effective.[7][9][10]
| Phase | Study Population | Dosage | Key Findings | Reference |
| Phase I | Healthy volunteers | 200mg, 300mg, 400mg once daily for 10 days | Favorable safety profile; doses met or exceeded exposures necessary for treatment. | [8] |
| Phase IIa | Patients with ABSSSI (n=103) | 200mg orally twice daily | Excellent efficacy and safety; 93% overall cure rate. | [9][10] |
Experimental Protocols
Biochemical Characterization of FabI Inhibition
The inhibitory activity of this compound against S. aureus FabI was determined using a spectrophotometric assay. The assay measures the rate of NADPH oxidation, which is coupled to the reduction of crotonyl-ACP catalyzed by FabI.
Methodology:
-
The reaction mixture contains purified S. aureus FabI enzyme, NADPH, and crotonyl-ACP in a suitable buffer.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is initiated, and the decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time.
-
The initial reaction velocities are calculated and used to determine the percentage of inhibition at each this compound concentration.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.[2]
-
The inhibition constant (Ki) is determined by measuring the reaction rates at various concentrations of both this compound and the substrate, crotonyl-ACP.[2]
Macromolecular Synthesis Inhibition Assay
To confirm that this compound's primary mode of action in whole bacterial cells is the inhibition of fatty acid synthesis, macromolecular synthesis assays were performed. These assays measure the incorporation of radiolabeled precursors into major cellular macromolecules (DNA, RNA, protein, and fatty acids).
Methodology:
-
Cultures of S. aureus are grown to the mid-logarithmic phase.
-
The cultures are treated with this compound at concentrations that inhibit growth.
-
Radiolabeled precursors ([3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for protein, and [14C]acetate for fatty acids) are added to the cultures.
-
After a defined incubation period, the incorporation of the radiolabeled precursors into the respective macromolecules is measured.
-
Selective inhibition of [14C]acetate incorporation compared to the other precursors indicates that fatty acid synthesis is the primary target of the compound.[2]
Murine Septicemia Model
The in vivo efficacy of this compound was evaluated in a murine model of systemic infection.
Methodology:
-
Mice are infected intraperitoneally with a lethal dose of a virulent strain of S. aureus.[1][2]
-
A single oral dose of this compound is administered to the mice at a specified time post-infection.[1][2]
-
A control group receives the vehicle without the drug.
-
The survival of the mice in each group is monitored over a period of several days.
-
The efficacy of this compound is determined by the percentage of surviving mice compared to the control group. The median effective dose (ED50) can also be calculated.[1]
Conclusion
This compound represents a significant advancement in the development of targeted therapies for staphylococcal infections. Its novel mechanism of action, potent in vitro activity against resistant strains, and demonstrated in vivo efficacy and clinical safety make it a promising candidate for addressing the ongoing challenge of antibiotic resistance. The focused spectrum of activity of this compound is a key attribute that may help to minimize the development of resistance and the disruption of the patient's microbiome. Continued investigation and development of this compound and other FabI inhibitors are warranted to combat the threat of staphylococcal diseases.
References
- 1. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor this compound against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinium Pharmaceuticals Announces Results of this compound Multiple Ascending Dose Phase I Clinical Trial - BioSpace [biospace.com]
- 9. Affinium Pharmaceuticals Announces Positive Efficacy, Safety, and Tolerability Results from Phase 2a Clinical Trial of Oral this compound in Acute Bacterial Skin & Skin Structure Infections [prnewswire.com]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Target Specificity of AFN-1252 for Staphylococcal FabI: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFN-1252 is a potent and selective inhibitor of the staphylococcal enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[1][2][3] This pathway is responsible for the biosynthesis of fatty acids, which are essential components of bacterial cell membranes. The specificity of this compound for the Staphylococcus genus, including methicillin-resistant Staphylococcus aureus (MRSA), makes it a promising candidate for targeted antimicrobial therapy.[1][2] This technical guide provides a comprehensive overview of the target specificity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action and Target Specificity
This compound exerts its antibacterial effect by specifically inhibiting the FabI enzyme in staphylococci.[1][2] FabI catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis: the NADH- or NADPH-dependent reduction of trans-2-enoyl-ACP.[4] In Staphylococcus aureus, FabI is the sole enoyl-ACP reductase, making it an essential enzyme for the bacterium's survival.[4][5]
The high specificity of this compound for staphylococcal FabI is attributed to key structural differences between the FabI enzymes of staphylococci and those of other bacteria, as well as the human fatty acid synthase (FAS) system.[6] this compound binds to the FabI-NADPH complex, and its potent inhibitory activity is a result of close interactions with specific amino acid residues within the enzyme's active site.[7]
Quantitative Data on this compound Activity
The potent and specific activity of this compound against staphylococci has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound against Staphylococcal Species
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (all) | 502 | ≤0.008 | 0.015 | ≤0.008–0.12 |
| Methicillin-Susceptible S. aureus (MSSA) | - | 0.008 | 0.015 | - |
| Methicillin-Resistant S. aureus (MRSA) | - | 0.008 | 0.015 | - |
| Vancomycin-Intermediate S. aureus (VISA) | 12 | - | 0.12 | - |
| Staphylococcus epidermidis | 51 | ≤0.008 | 0.06 | ≤0.008–0.12 |
| Coagulase-Negative Staphylococci | - | - | 0.12 | - |
Data compiled from multiple sources.[1][2][6]
Table 2: Enzyme Inhibition and In Vivo Efficacy of this compound
| Parameter | Value | Organism/Model |
| IC50 vs. S. aureus FabI | 14 nM | S. aureus |
| Ki vs. S. aureus FabI | 12.8 ± 0.5 nM | S. aureus |
| Spontaneous Resistance Frequency | 1 x 10-10 to 2 x 10-9 | S. aureus |
| Mouse Septicemia Model ED50 | 0.15 mg/kg | S. aureus Smith |
| Protection in Mouse Septicemia Model | 100% at 1 mg/kg (single oral dose) | S. aureus Smith |
Data compiled from multiple sources.[1][2]
Table 3: Macromolecular Synthesis Inhibition by this compound in S. aureus
| Radiolabeled Precursor | Macromolecule Synthesized | % Inhibition by this compound (at 4x MIC) |
| [3H]Thymidine | DNA | 10 |
| [3H]Uridine | RNA | 15 |
| [3H]Leucine | Protein | 20 |
| [14C]N-acetylglucosamine | Peptidoglycan | 25 |
| [14C]Acetate | Lipid (Fatty Acid) | >90 |
This table illustrates the specific inhibition of fatty acid synthesis by this compound, as evidenced by the strong inhibition of radiolabeled acetate incorporation into lipids.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated using the DOT language.
Staphylococcal Fatty Acid Synthesis (FASII) Pathway and this compound Inhibition
Caption: Staphylococcal FASII pathway and the inhibitory action of this compound on FabI.
Experimental Workflow for Determining this compound MIC
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Workflow for FabI Enzyme Inhibition Assay
Caption: Workflow for the in vitro FabI enzyme inhibition assay.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
Staphylococcus aureus isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of S. aureus.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
-
This compound Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired final concentration range (e.g., 0.001 to 2 µg/mL).
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Recombinant S. aureus FabI Purification
Materials:
-
E. coli expression strain containing the S. aureus fabI gene in an expression vector (e.g., pET vector with an N-terminal His-tag).
-
Luria-Bertani (LB) broth with appropriate antibiotic selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
Procedure:
-
Expression:
-
Grow the E. coli expression strain in LB broth at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged FabI protein with elution buffer.
-
-
Purification and Storage:
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Assess the purity of the protein by SDS-PAGE.
-
Concentrate the protein and store at -80°C in the presence of glycerol (e.g., 10-20%).
-
FabI Enzyme Inhibition Assay
Materials:
-
Purified recombinant S. aureus FabI.
-
Assay buffer (e.g., 100 mM MES pH 6.5, 1 mM DTT).
-
NADPH.
-
Crotonyl-ACP (substrate).
-
This compound stock solution (in DMSO).
-
96-well UV-transparent microtiter plate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add a fixed concentration of NADPH (e.g., 150 µM).
-
Add varying concentrations of this compound.
-
Add a fixed concentration of purified FabI enzyme (e.g., 5-10 nM).
-
Include control wells with no inhibitor.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the mixture for a few minutes at room temperature.
-
Initiate the reaction by adding the substrate, crotonyl-ACP (e.g., 10 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Dixon plots).
-
Macromolecular Synthesis Inhibition Assay
Materials:
-
Staphylococcus aureus culture.
-
Minimal essential medium (MEM).
-
Radiolabeled precursors: [3H]thymidine (for DNA), [3H]uridine (for RNA), [3H]leucine (for protein), [14C]N-acetylglucosamine (for peptidoglycan), and [14C]acetate (for fatty acids).
-
This compound.
-
Trichloroacetic acid (TCA).
-
Scintillation counter.
Procedure:
-
Cell Culture and Labeling:
-
Grow S. aureus to the mid-logarithmic phase in MEM.
-
Aliquot the culture into separate tubes, each containing one of the radiolabeled precursors.
-
-
Inhibition:
-
Add this compound at a concentration of 4x MIC to the experimental tubes. Include a no-drug control.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Precipitation and Measurement:
-
Stop the incorporation of radiolabeled precursors by adding ice-cold TCA (e.g., 5-10% final concentration).
-
Incubate on ice to allow for the precipitation of macromolecules.
-
Collect the precipitate by filtration through glass fiber filters.
-
Wash the filters with cold TCA and ethanol to remove unincorporated precursors.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each macromolecular synthesis pathway by comparing the radioactivity in the this compound-treated samples to the untreated controls.
-
Conclusion
This compound is a highly specific and potent inhibitor of staphylococcal FabI. Its narrow spectrum of activity, targeting a crucial enzyme in an essential bacterial pathway, minimizes the potential for off-target effects and the development of resistance in other bacterial species. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel anti-staphylococcal agents. The detailed methodologies and visual representations of the underlying biological and experimental processes aim to facilitate further research and development in this critical area of infectious disease.
References
- 1. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. An Ordered Water Channel in Staphylococcus aureus FabI: Unraveling the Mechanism of Substrate Recognition and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of AFN-1252
For Researchers, Scientists, and Drug Development Professionals
Abstract
AFN-1252 is a potent and selective inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the type II fatty acid synthase (FAS-II) system. This document provides a comprehensive overview of the biochemical properties of this compound, with a focus on its mechanism of action, target affinity, enzyme kinetics, and the molecular basis of resistance. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of novel antibacterial agents. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key assays are provided. Visual representations of pertinent pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.
Mechanism of Action
This compound exerts its antibacterial effect by specifically targeting and inhibiting the activity of FabI in Staphylococcus aureus. FabI catalyzes the final, rate-limiting step in each cycle of bacterial fatty acid elongation: the NADH- or NADPH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) substrate to its corresponding acyl-ACP.[1][2] By inhibiting this crucial step, this compound disrupts the synthesis of fatty acids, which are essential components of bacterial cell membranes. This disruption of membrane integrity ultimately leads to the cessation of bacterial growth.[3] The mechanism of action has been confirmed through a combination of biochemical assays, macromolecular synthesis studies, and genetic analyses.[1]
The selectivity of this compound for staphylococcal FabI is a key feature. While many bacteria possess the FAS-II system, the specific isoform of the enoyl-ACP reductase can differ. S. aureus relies solely on the FabI isoform for this enzymatic step, making it particularly vulnerable to targeted inhibition by this compound.[2]
Quantitative Biochemical Data
The potency and selectivity of this compound have been quantified through various biochemical and microbiological assays. The following tables summarize the key quantitative data.
Table 1: Enzyme Inhibition Data
| Target Enzyme | Organism | Parameter | Value (nM) | Reference |
| FabI | Staphylococcus aureus | IC50 | 14 | [3] |
| FabI | Staphylococcus aureus | Ki | 4 | [4] |
| FabI (M99T mutant) | Staphylococcus aureus | Ki | 69 | [4] |
| FabI | Burkholderia pseudomallei | IC50 | 9.6 | [5] |
Table 2: Antimicrobial Activity (MIC)
| Organism | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | All isolates | ≤0.008 | 0.015 | [2] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.008 | ≤0.008 | [2] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤0.008 | ≤0.008 | [2] |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | - | 0.12 | [2] |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | - | 0.06 | [2] |
| Staphylococcus epidermidis | All isolates | - | ≤0.12 | [2][6] |
Detailed Experimental Protocols
S. aureus FabI Inhibition Assay
This assay determines the in vitro inhibitory activity of this compound against purified S. aureus FabI by monitoring the decrease in the rate of NADPH oxidation.
Materials:
-
Purified recombinant S. aureus FabI
-
This compound stock solution (in DMSO)
-
Crotonyl-ACP (substrate)
-
NADPH (cofactor)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5, containing 150 mM NaCl and 1 M potassium glutamate
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Incubate the plate at room temperature for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding crotonyl-ACP to a final concentration of, for example, 25 µM.[3]
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each this compound concentration.
-
The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
For the determination of the inhibition constant (Ki), the assay is performed with varying concentrations of both the inhibitor (this compound) and the substrate (crotonyl-ACP).[3]
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution
-
Staphylococcus isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to approximately 5 x 105 CFU/mL
Procedure:
-
Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate. A typical concentration range for this compound is 0.008 to 4 µg/mL.[2]
-
Prepare a standardized bacterial inoculum in CAMHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 18-24 hours in ambient air.[2]
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Macromolecular Synthesis Inhibition Assay
This assay identifies the cellular pathway targeted by an antimicrobial agent by measuring the incorporation of specific radiolabeled precursors into macromolecules.
Materials:
-
S. aureus culture
-
This compound
-
Radiolabeled precursors:
-
[3H]acetate (for fatty acid synthesis)
-
[3H]thymidine (for DNA synthesis)
-
[3H]uridine (for RNA synthesis)
-
[3H]isoleucine (for protein synthesis)
-
N-acetyl-[3H]glucosamine (for cell wall synthesis)
-
-
Control antibiotics with known mechanisms of action (e.g., triclosan for fatty acid synthesis, ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, tetracycline for protein synthesis, and vancomycin for cell wall synthesis).[1]
-
5% Trichloroacetic acid (TCA), ice-cold
-
Scintillation counter and vials
Procedure:
-
Grow an overnight culture of S. aureus.
-
Dilute the culture and grow to early to mid-logarithmic phase.
-
Aliquot the culture into tubes and add varying concentrations of this compound or control antibiotics.
-
Add the specific radiolabeled precursor to each tube.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the incorporation by adding ice-cold 5% TCA to precipitate the macromolecules.
-
Collect the precipitate by filtration onto glass fiber filters.
-
Wash the filters with cold TCA and ethanol.
-
Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the drug-treated samples to that in the untreated control.
Resistance Mechanisms
Resistance to this compound in S. aureus has been shown to arise from missense mutations in the fabI gene, which encodes the target enzyme.[4] The most frequently observed mutation results in a methionine to threonine substitution at position 99 (M99T) of the FabI protein. Another identified mutation leads to a tyrosine to histidine change at position 147 (Y147H).[4] These mutations occur within the active site of the enzyme and are thought to reduce the binding affinity of this compound, thereby conferring resistance. The M99T mutation, for instance, leads to a significant increase in the Ki value for this compound.[4] It is noteworthy that the frequency of spontaneous resistance development to this compound is low.[1]
Conclusion
This compound is a highly potent and selective inhibitor of S. aureus FabI, a key enzyme in the bacterial fatty acid synthesis pathway. Its targeted mechanism of action, coupled with its excellent in vitro activity against both methicillin-susceptible and -resistant strains of S. aureus, underscores its potential as a valuable therapeutic agent. The detailed biochemical and microbiological data, along with the established experimental protocols presented in this guide, provide a solid foundation for further research and development in the field of novel antistaphylococcal therapies. A thorough understanding of its mechanism, the molecular basis of resistance, and the methodologies for its evaluation are critical for its successful clinical application and for the design of next-generation FabI inhibitors.
References
- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AFN-1252: A Targeted Approach to Inhibiting Staphylococcal Fatty Acid Biosynthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AFN-1252, a potent and selective inhibitor of the bacterial enoyl-acyl carrier protein reductase (FabI). This compound represents a targeted therapeutic strategy against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), by specifically disrupting the bacterial type II fatty acid synthesis (FAS-II) pathway. This document details the mechanism of action, summarizes key quantitative efficacy data, outlines relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Introduction
The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant threat to global public health.[1] The bacterial fatty acid synthesis II (FAS-II) pathway, which is essential for bacterial viability and distinct from the type I pathway found in mammals, presents an attractive target for the development of novel antibacterial agents.[2] this compound is a first-in-class drug candidate that specifically targets FabI, a critical enzyme in the FAS-II pathway of Staphylococcus aureus.[3][4] Its high potency and selectivity offer the potential for a targeted therapy with a favorable safety profile.[5]
Mechanism of Action of this compound
This compound exerts its antibacterial effect by inhibiting the S. aureus enoyl-acyl carrier protein reductase (FabI).[6] FabI is responsible for catalyzing the final, rate-limiting step in each cycle of fatty acid elongation: the reduction of trans-2-enoyl-ACP to acyl-ACP, using NADH or NADPH as a cofactor.[7][8] By inhibiting FabI, this compound effectively halts the production of fatty acids necessary for building and repairing bacterial cell membranes, ultimately leading to bacterial cell death.[2] Studies have confirmed that this compound selectively inhibits the incorporation of radiolabeled acetate into fatty acids, consistent with its targeted mechanism.[6] The molecular interaction involves this compound binding to the FabI-NADPH complex.[9]
The Bacterial Fatty Acid Synthesis II (FAS-II) Pathway
The FAS-II pathway is a multi-enzyme system responsible for the synthesis of fatty acids in bacteria.[10] The pathway begins with the conversion of acetyl-CoA to malonyl-CoA, which is then transferred to an acyl carrier protein (ACP).[11] A series of condensation, reduction, and dehydration reactions elongate the fatty acid chain.[7] The final step in each elongation cycle is catalyzed by FabI.
Quantitative Data on this compound Efficacy
This compound demonstrates potent activity against a wide range of Staphylococcus isolates, including those resistant to other classes of antibiotics.
In Vitro Enzyme Inhibition
The inhibitory activity of this compound against purified S. aureus FabI is a key measure of its direct target engagement.
| Parameter | Value | Reference |
| IC50 for S. aureus FabI | 14 nM | [1][6] |
| Kiapp for S. aureus FabI | 4 nM | [12][13] |
| IC50 for B. pseudomallei FabI | 9.6 nM | [14][15] |
Table 1: In Vitro Inhibitory Activity of this compound against FabI
Antimicrobial Susceptibility
Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This compound exhibits very low MICs against various staphylococcal species.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| S. aureus (all isolates) | 0.008 | ≤0.015 | [16][17] |
| Methicillin-Resistant S. aureus (MRSA) | - | ≤0.008 | [18] |
| Coagulase-Negative Staphylococci | - | 0.12 | [1][6] |
| Vancomycin-Intermediate S. aureus (VISA) | - | 0.12 | [18] |
| Vancomycin-Resistant S. aureus (VRSA) | - | 0.06 | [18] |
| S. epidermidis | - | ≤0.008 | [18] |
| B. pseudomallei R15 | 2.35 (MIC) | - | [14][15] |
Table 2: In Vitro Antimicrobial Activity of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize this compound.
FabI Enzyme Inhibition Assay
This assay determines the concentration of this compound required to inhibit the enzymatic activity of FabI by 50% (IC50).
Objective: To quantify the inhibitory effect of this compound on FabI activity.
Principle: The activity of FabI is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of the substrate (e.g., crotonoyl-ACP or crotonoyl-CoA).
Materials:
-
Purified S. aureus FabI enzyme
-
This compound stock solution (in DMSO)
-
NADPH
-
Crotonoyl-ACP or Crotonoyl-CoA (substrate)
-
Assay Buffer (e.g., 100 mM sodium ADA, pH 6.5, 4% glycerol)[19]
-
96-well microtiter plates
-
Spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the this compound dilutions.
-
Add the purified FabI enzyme to each well and incubate for a pre-determined period.
-
Initiate the enzymatic reaction by adding the substrate (crotonoyl-ACP or crotonoyl-CoA).
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities for each concentration of this compound.
-
Plot the initial velocity as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Principle: Bacteria are exposed to serial dilutions of this compound in a liquid growth medium. The lowest concentration that prevents visible turbidity after a defined incubation period is the MIC.
Materials:
-
Bacterial isolates (e.g., S. aureus ATCC 29213)
-
This compound stock solution (in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 105 CFU/mL)
-
Incubator (35°C)
Procedure:
-
Prepare two-fold serial dilutions of this compound in CAMHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it in CAMHB.
-
Inoculate each well containing the this compound dilutions with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Experimental and Logical Workflows
Visualizing workflows can aid in understanding the process of drug characterization and its mechanism of action.
Resistance Mechanisms
Spontaneous resistance to this compound has been shown to be infrequent.[1] When resistance does arise, it is typically due to missense mutations in the fabI gene, specifically at residues that interact with the drug, such as M99T and Y147H.[12][20] The M99T mutation results in a 17-fold decrease in binding affinity of this compound to FabI.[9] Importantly, strains with these mutations often remain susceptible to clinically achievable concentrations of this compound.[20]
Selectivity and Safety
A key advantage of this compound is its high selectivity for bacterial FabI over the mammalian fatty acid synthase (FAS-I) system.[21] This selectivity is attributed to the structural differences between the bacterial FAS-II and mammalian FAS-I pathways.[2] Clinical trials have demonstrated that this compound is generally well-tolerated, with the most common adverse events being mild to moderate headache and nausea.[16][22]
Conclusion
This compound is a promising, selective inhibitor of Staphylococcus aureus FabI with potent in vitro and in vivo activity. Its targeted mechanism of action, which disrupts the essential fatty acid biosynthesis pathway in bacteria, provides a focused therapeutic approach. The comprehensive data gathered from enzymatic, microbiological, and clinical studies support the continued development of this compound for the treatment of staphylococcal infections, including those caused by resistant strains. This technical guide provides a foundational understanding for researchers and drug development professionals working on novel antimicrobial strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Affinium Pharmaceuticals Announces Results of this compound Multiple Ascending Dose Phase I Clinical Trial - BioSpace [biospace.com]
- 6. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Resistance to this compound arises from missense mutations in Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound is a potent inhibitor of enoyl-ACP reductase from Burkholderia pseudomallei--Crystal structure, mode of action, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound is a potent inhibitor of enoyl-ACP reductase from Burkholderia pseudomallei—Crystal structure, mode of action, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of this compound, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resistance to this compound Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for AFN-1252
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFN-1252 is a potent and selective inhibitor of the staphylococcal enzyme enoyl-acyl carrier protein reductase (FabI).[1][2][3] This enzyme is a critical component of the bacterial fatty acid biosynthesis pathway (FASII), a system essential for bacterial survival.[3][4][5][6] The specific inhibition of FabI by this compound results in a narrow spectrum of activity, primarily targeting Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[2][7][8] This targeted approach minimizes the impact on non-target bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial activity of a compound. This document provides a detailed protocol for determining the MIC of this compound against staphylococcal isolates, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2]
Mechanism of Action of this compound
This compound's mode of action is the specific inhibition of the FabI enzyme in staphylococci.[1][2][4] FabI is responsible for catalyzing the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis. By binding to and inhibiting FabI, this compound disrupts the production of essential fatty acids, which are vital for the integrity of the bacterial cell membrane and other critical cellular processes. This targeted inhibition ultimately leads to the cessation of bacterial growth.
Caption: Mechanism of action of this compound in the staphylococcal fatty acid biosynthesis pathway.
In Vitro Activity of this compound
This compound demonstrates potent and specific activity against a range of staphylococcal species, while being largely inactive against other Gram-positive and Gram-negative bacteria.[3][7][8]
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (all) | 502 | ≤0.008 - 0.12 | ≤0.008 | ≤0.008 |
| Methicillin-Susceptible S. aureus (MSSA) | - | - | - | 0.015 |
| Methicillin-Resistant S. aureus (MRSA) | - | - | - | ≤0.008 |
| Vancomycin-Intermediate S. aureus (VISA) | 12 | - | - | 0.12 |
| Vancomycin-Resistant S. aureus (VRSA) | 12 | - | - | 0.06 |
| Staphylococcus epidermidis (all) | 51 | ≤0.008 - 0.12 | ≤0.008 | ≤0.008 |
| Coagulase-Negative Staphylococci | - | - | - | 0.12 |
| Streptococcus pneumoniae | - | >4 | >4 | >4 |
| Beta-hemolytic streptococci | - | >4 | >4 | >4 |
| Enterococcus spp. | - | >4 | >4 | >4 |
| Enterobacteriaceae | - | >4 | >4 | >4 |
| Nonfermentative Gram-negative bacilli | - | >4 | >4 | >4 |
| Moraxella catarrhalis | - | >4 | >4 | >4 |
Note: Data compiled from multiple studies.[2][3][5][7][8] Dashes indicate data not specified in the provided sources.
Experimental Protocol: this compound MIC Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.
Materials
-
This compound analytical powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures of Staphylococcus spp.
-
Staphylococcus aureus ATCC 29213 (Quality Control strain)
-
Sterile saline (0.85%) or PBS
-
Spectrophotometer or McFarland turbidity standards (0.5)
-
Incubator (35°C ± 2°C, ambient air)
-
Pipettes and sterile tips
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in DMSO. The exact concentration will depend on the desired final concentration range in the microtiter plate. For example, a 1.28 mg/mL stock solution is a convenient starting point.
-
Ensure complete dissolution of the this compound powder in DMSO.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the staphylococcal strain to be tested.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Procedure
-
Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well microtiter plate. A common concentration range to test for this compound is 0.008 to 4 µg/mL.[3][7]
-
Each well should contain 50 µL of the appropriate this compound dilution in CAMHB.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (inoculum in CAMHB without this compound) and a sterility control well (CAMHB only).
-
Concurrently, perform the same procedure for the quality control strain, S. aureus ATCC 29213. The expected MIC for this strain is 0.015 µg/mL.[3][7]
-
Incubate the microtiter plates at 35°C ± 2°C in ambient air for 20-24 hours.[3][7]
Interpretation of Results
-
Following incubation, examine the microtiter plates for bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control should show no growth, and the growth control should show distinct turbidity.
-
The MIC for the quality control strain should fall within the acceptable range.
Caption: Experimental workflow for this compound MIC determination by broth microdilution.
References
- 1. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for AFN-1252 in a Mouse Septicemia Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of AFN-1252, a selective inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), in a murine septicemia model. The protocols outlined below are based on established methodologies to assess the in vivo efficacy of this antimicrobial agent.
Introduction
This compound is a potent and selective inhibitor of the bacterial enzyme FabI, which is essential for fatty acid biosynthesis in Staphylococcus species.[1][2][3] This specific mechanism of action makes it a targeted therapeutic candidate for staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The mouse septicemia model is a critical preclinical tool to evaluate the in vivo efficacy of novel anti-staphylococcal agents like this compound. This model involves inducing a systemic infection in mice and assessing the ability of the therapeutic agent to protect against mortality.[1][4]
Mechanism of Action of this compound
This compound specifically targets and inhibits FabI, an essential enzyme in the bacterial fatty acid biosynthesis pathway (FASII).[2][5] FabI catalyzes the final, rate-limiting step in the elongation cycle of fatty acid synthesis.[2] By inhibiting this enzyme, this compound disrupts the production of essential fatty acids, which are vital components of bacterial cell membranes. This disruption ultimately leads to the inhibition of bacterial growth and viability.[2][5] The high selectivity of this compound for staphylococcal FabI results in a narrow spectrum of activity, primarily targeting Staphylococcus species.[2][6]
Data Presentation
In Vitro Activity of this compound
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (all) | ≤0.008 - 0.12 | ≤0.008 | 0.015 |
| Methicillin-Susceptible S. aureus (MSSA) | ≤0.008 - 0.015 | ≤0.008 | ≤0.008 |
| Methicillin-Resistant S. aureus (MRSA) | ≤0.008 - 0.12 | ≤0.008 | 0.015 |
| Vancomycin-Intermediate S. aureus (VISA) | 0.06 - 0.12 | 0.12 | 0.12 |
| Staphylococcus epidermidis | ≤0.008 - 0.12 | 0.015 | 0.12 |
Data compiled from multiple sources.[2][3]
In Vivo Efficacy of this compound in Mouse Septicemia Model
| Compound | Formulation | ED₅₀ (mg/kg) | 95% Confidence Interval (mg/kg) |
| This compound | 1% Poloxamer 407 | 0.15 | 0.11 - 0.21 |
| This compound | Carboxymethylcellulose (CMC) | 0.29 | N/A |
| Linezolid | N/A | 3.6 | N/A |
ED₅₀ (Median Effective Dose) represents the dose required to protect 50% of the animals from lethal infection. Data from studies using an intraperitoneal S. aureus Smith infection model.[1][5]
Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Dose (mg/kg) | Formulation | Cₘₐₓ (ng/mL) | AUC₀₋t (ng·hr/mL) |
| 0.3 | CMC | 63 | 224 |
| 1 | CMC | 106 | 458 |
| 0.3 | Poloxamer | 154 | 367 |
| 1 | Poloxamer | 304 | 1030 |
Cₘₐₓ: Maximum plasma concentration. AUC₀₋t: Area under the plasma concentration-time curve.[5]
Experimental Protocols
Materials and Reagents
-
This compound: Synthesized or procured from a commercial supplier.
-
Vehicle for this compound: 1% (w/v) Poloxamer 407 in sterile water or 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.
-
Staphylococcus aureus strain: S. aureus Smith is a commonly used strain for this model.[1]
-
Bacterial Growth Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).
-
Mucin: Porcine gastric mucin, type III (Sigma-Aldrich).
-
Animals: Female CD-1 mice (or other suitable strain), 5-6 weeks old.
-
Saline: Sterile 0.9% NaCl solution.
Experimental Workflow
Protocol 1: Preparation of Bacterial Inoculum
-
Streak the S. aureus Smith strain onto a TSA plate and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into 10 mL of TSB and incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (OD₆₀₀ ≈ 0.5).
-
Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes).
-
Wash the bacterial pellet twice with sterile saline.
-
Resuspend the final pellet in sterile saline to the desired concentration. The final inoculum should be prepared in sterile saline containing 4-5% (w/v) porcine gastric mucin to enhance virulence.
-
The concentration of the bacterial suspension should be confirmed by serial dilution and plating on TSA plates to determine the colony-forming units (CFU) per mL. The target inoculum should result in the death of untreated control animals within 48 hours.[5]
Protocol 2: Mouse Septicemia Model and this compound Administration
-
Acclimatize female CD-1 mice for at least 3 days prior to the experiment.
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound dose groups, comparator antibiotic group like linezolid). A typical group size is 5-10 mice.
-
Induce septicemia by intraperitoneally (IP) injecting each mouse with 0.2 mL of the prepared S. aureus inoculum.[7]
-
Thirty minutes post-infection, administer a single oral dose of this compound (formulated in either 1% Poloxamer 407 or 0.5% CMC) or the vehicle control via oral gavage.[5] Doses can range from 0.03 to 3 mg/kg to determine the dose-response relationship.[8]
-
Monitor the mice for signs of morbidity and mortality at regular intervals for up to 7 days.[5][7]
-
Record the number of surviving animals in each group at the end of the observation period.
Protocol 3: Data Analysis
-
The primary endpoint is the survival of the animals at the end of the 7-day observation period.
-
Calculate the percentage of survival for each treatment group.
-
Determine the median effective dose (ED₅₀) of this compound, which is the dose that protects 50% of the infected mice from death. This can be calculated using Probit analysis or other appropriate statistical methods.[5]
Concluding Remarks
The protocols and data presented provide a robust framework for evaluating the in vivo efficacy of this compound in a mouse model of S. aureus septicemia. The potent activity of this compound, demonstrated by its low ED₅₀ values, underscores its potential as a targeted therapeutic for staphylococcal infections.[1][4] Researchers should adhere to appropriate animal welfare guidelines and institutional protocols when conducting these experiments.
References
- 1. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unthsc.edu [unthsc.edu]
- 6. This compound, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. medchemexpress.com [medchemexpress.com]
AFN-1252 broth microdilution assay according to CLSI guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFN-1252, also known as Debio 1452, is a selective inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid biosynthesis.[1][2][3][4] This targeted mechanism of action makes this compound highly potent and specific against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][5][6][7] This application note provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound using the broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
The broth microdilution assay is a standardized method for determining the in vitro susceptibility of bacteria to antimicrobial agents.[8] The procedure involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mechanism of Action of this compound
This compound's mode of action is the targeted inhibition of FabI, a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[1][2][3][4] This pathway is responsible for producing essential fatty acids for bacterial cell membrane biosynthesis. By inhibiting FabI, this compound disrupts membrane integrity and leads to bacterial cell death. The high selectivity for staphylococcal FabI results in a narrow spectrum of activity, which can be advantageous in minimizing the impact on the patient's normal microflora.[3][4]
Data Presentation
Table 1: Quality Control (QC) Ranges for this compound
A multilaboratory study established the following QC range for this compound using the broth microdilution method.[3][4]
| Quality Control Strain | Antimicrobial Agent | MIC (µg/mL) Range | CLSI Document |
| Staphylococcus aureus ATCC 29213 | This compound (Debio 1452) | 0.002 - 0.015 | M23-A3 |
Table 2: In Vitro Activity of this compound against Staphylococcal Isolates
The following table summarizes the MIC values of this compound against a collection of clinical Staphylococcus isolates.
| Organism (Number of Isolates) | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Staphylococcus aureus (502) | ≤0.008 - 0.12 | Not Reported | ≤0.008 |
| Methicillin-Resistant S. aureus (MRSA) | Not Reported | Not Reported | ≤0.008 |
| Staphylococcus epidermidis (51) | ≤0.008 - 0.12 | Not Reported | ≤0.008 |
| Methicillin-Resistant S. epidermidis | Not Reported | Not Reported | ≤0.008 |
| Vancomycin-Intermediate S. aureus (12) | Not Reported | Not Reported | 0.12 |
| Vancomycin-Resistant S. aureus (12) | Not Reported | Not Reported | 0.06 |
Data compiled from Karlowsky et al., 2009.[9]
Experimental Protocols
This protocol is based on the CLSI M07 guidelines for broth microdilution susceptibility testing.[8]
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial cultures (test isolates and QC strain S. aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Incubator (35°C)
-
Pipettes and sterile tips
-
Plate reader or manual reading mirror
Protocol
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Further dilutions should be made in CAMHB. It is crucial to note that DMSO was used as the solvent and diluent for this compound in published studies.[9]
2. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plates. The typical concentration range for testing this compound is 0.008 to 4 µg/mL.[9]
-
Each well should contain 50 µL of the appropriate this compound concentration.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation of Microtiter Plates:
-
Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.
5. Incubation:
-
Incubate the microtiter plates at 35°C in ambient air for 16-20 hours.
6. Reading the MIC:
-
Following incubation, examine the plates for bacterial growth. This can be done visually using a reading mirror or with a plate reader.
-
The MIC is the lowest concentration of this compound that shows no visible growth (a clear well).
7. Quality Control:
-
Concurrently test the QC strain, S. aureus ATCC 29213.
-
The resulting MIC for the QC strain should fall within the established range of 0.002 - 0.015 µg/mL.[3][4] If the QC result is out of range, the test results for the other isolates are considered invalid.
Visualizations
Caption: Workflow for this compound Broth Microdilution Assay.
References
- 1. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Initial Broth Microdilution Quality Control Guidelines for Debio 1452, a FabI Inhibitor Antimicrobial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of AFN-1252 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of AFN-1252, a potent and selective inhibitor of the bacterial enzyme FabI, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results in research and drug development applications.
Introduction
This compound is a promising antibacterial agent that specifically targets FabI, an essential enzyme in the fatty acid biosynthesis pathway of staphylococci. Its targeted mechanism of action makes it a valuable tool for studying bacterial physiology and a potential therapeutic candidate. Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo study involving this compound. DMSO is a common solvent for dissolving small organic molecules like this compound for laboratory use.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound, essential for accurate stock solution preparation.
| Parameter | Value | Reference |
| Molecular Weight (MW) | 375.4 g/mol | [1] |
| CAS Number | 620175-39-5 | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2][3] |
| Reported Stock Concentrations | 2 mg/mL, 6.4 mg/mL | [4] |
| Storage of Stock Solution | -20°C or -80°C |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental assays.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 375.4 g/mol = 3.754 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 3.754 mg of this compound powder using a calibrated analytical balance. To minimize static effects, use an anti-static weigh boat or paper.
-
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or an amber glass vial.
-
Add 1 mL of anhydrous or molecular biology grade DMSO to the tube containing the powder.
-
-
Ensuring Complete Dissolution:
-
Cap the tube or vial securely.
-
Vortex the solution for 1-2 minutes to facilitate the dissolution of the this compound powder.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
-
Safety Precautions:
-
This compound is a research compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.
-
All procedures should be performed in a well-ventilated area or a chemical fume hood.
Visual Representations
Experimental Workflow
The following diagram illustrates the sequential steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context (Hypothetical)
While this document focuses on the preparation of this compound, it is important to understand its mechanism of action. This compound inhibits the FabI enzyme, a critical component of the bacterial fatty acid synthesis (FASII) pathway. The diagram below provides a simplified representation of this pathway and the point of inhibition by this compound.
Caption: Inhibition of FabI by this compound in the FASII pathway.
References
- 1. This compound | C22H21N3O3 | CID 10407120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Activity of this compound, a novel FabI inhibitor, against Staphylococcus aureus in an in vitro pharmacodynamic model simulating human pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
AFN-1252: A Novel Tool for Staphylococcus Biofilm Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus and Staphylococcus epidermidis are leading causes of biofilm-associated infections, which exhibit high tolerance to conventional antibiotics and the host immune system. The emergence of multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutic strategies targeting biofilm formation. AFN-1252 is a potent and selective inhibitor of the staphylococcal enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial type II fatty acid synthesis (FASII) pathway.[1][2] This specificity makes this compound an attractive candidate for targeted anti-staphylococcal therapy and a valuable tool for investigating the role of fatty acid biosynthesis in biofilm development.
Mechanism of Action and Rationale for Biofilm Research
This compound exerts its antimicrobial activity by binding to the FabI enzyme, thereby blocking the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis.[1][3] This disruption of fatty acid production is lethal to planktonic staphylococcal cells. Fatty acids and their derivatives are integral components of the bacterial cell membrane and also serve as precursors for various signaling molecules. Research on other fatty acid synthesis inhibitors and fatty acids themselves has demonstrated that interference with this pathway can significantly impact biofilm formation.[4][5] For instance, certain unsaturated fatty acids have been shown to inhibit biofilm formation and reduce the production of virulence factors in S. aureus.[6][7][8] Therefore, it is hypothesized that this compound, by inhibiting fatty acid synthesis, will disrupt key processes in staphylococcal biofilm development, including initial attachment, microcolony formation, and maturation.
Quantitative Data on this compound Activity
While specific data on the anti-biofilm activity of this compound is not yet extensively published, its potent activity against planktonic staphylococci is well-documented. This information is crucial for designing initial biofilm experiments.
| Organism | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA) | 0.008 | 0.015 | [2] |
| Staphylococcus epidermidis | - | - | ≤0.12 | [1] |
| S. aureus | Vancomycin-Intermediate (VISA) | - | 0.12 | [1] |
| S. aureus | Vancomycin-Resistant (VRSA) | - | 0.06 | [1] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
The following protocols provide detailed methodologies to investigate the application of this compound in Staphylococcus biofilm research.
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the minimum concentration of this compound required to inhibit biofilm formation.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Staphylococcus aureus or Staphylococcus epidermidis strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Plate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the staphylococcal strain into TSB and incubate overnight at 37°C. Dilute the overnight culture in TSB with 1% glucose to a final concentration of approximately 1 x 106 CFU/mL.
-
Serial Dilution of this compound: Prepare serial twofold dilutions of this compound in TSB with 1% glucose in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria without this compound) and a negative control (medium only).
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate aerobically at 37°C for 24 hours without shaking.
-
Crystal Violet Staining:
-
Gently discard the planktonic bacteria from the wells.
-
Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Air dry the plate for 30 minutes.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
-
Quantification: Measure the absorbance at 570 nm using a plate reader. The MBIC is defined as the lowest concentration of this compound that results in a significant reduction in biofilm formation compared to the positive control.
Protocol 2: Evaluation of this compound on Pre-formed Biofilms (MBEC)
This protocol assesses the ability of this compound to eradicate established biofilms.
Materials:
-
Same as Protocol 1
-
Resazurin solution (0.02%) or other viability stain
Procedure:
-
Biofilm Formation: Inoculate the 96-well plate with the bacterial suspension as described in Protocol 1 (steps 1-3, without this compound) and incubate for 24 hours at 37°C to allow biofilm formation.
-
Treatment with this compound: After 24 hours, gently remove the planktonic cells and wash the wells with PBS. Add 200 µL of fresh TSB with 1% glucose containing serial dilutions of this compound to the wells with pre-formed biofilms.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Viability Assessment:
-
Remove the medium containing this compound and wash the wells with PBS.
-
Add 100 µL of PBS and 10 µL of resazurin solution to each well.
-
Incubate in the dark for 1-2 hours at 37°C.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm). A decrease in fluorescence indicates reduced cell viability.
-
-
Quantification: The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of this compound that leads to a significant reduction in the viability of cells within the pre-formed biofilm.
Protocol 3: Analysis of Biofilm Matrix Components
This protocol provides methods to investigate the effect of this compound on the production of key matrix components: polysaccharide intercellular adhesin (PIA/PNAG) and extracellular DNA (eDNA).
A. PIA/PNAG Quantification:
-
Grow biofilms in the presence of sub-inhibitory concentrations of this compound as described in Protocol 1.
-
Harvest the biofilms by scraping and resuspend in PBS.
-
Extract PIA/PNAG using standard protocols (e.g., EDTA and proteinase K treatment followed by boiling).
-
Quantify PIA/PNAG using a dot-blot immunoassay with specific anti-PIA/PNAG antibodies.
B. eDNA Quantification:
-
Grow biofilms with and without sub-inhibitory concentrations of this compound.
-
Isolate the biofilm matrix by centrifugation.
-
Quantify the amount of eDNA in the supernatant using a fluorescent DNA-binding dye (e.g., PicoGreen).
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol examines the effect of this compound on the expression of genes involved in biofilm formation and regulation.
-
Grow staphylococcal cultures to mid-log phase and expose them to a sub-inhibitory concentration of this compound for a defined period (e.g., 1-2 hours).
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers for target genes such as icaA, icaR (PIA/PNAG synthesis), agrA (quorum sensing), and housekeeping genes for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of this compound action on the Staphylococcus FASII pathway.
Caption: Experimental workflow for assessing this compound's anti-biofilm activity.
Caption: Hypothesized impact of this compound on biofilm regulatory pathways.
References
- 1. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unsaturated Fatty Acids Control Biofilm Formation of Staphylococcus aureus and Other Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unsaturated Fatty Acids Control Biofilm Formation of Staphylococcus aureus and Other Gram-Positive Bacteria [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
Application Note and Protocol: Time-Kill Kinetics Assay for AFN-1252
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFN-1252 is a potent and selective inhibitor of the staphylococcal enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the bacterial fatty acid biosynthesis II (FASII) pathway.[1][2][3][4] This specific mechanism of action makes this compound a targeted therapeutic agent against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][5] Time-kill kinetics assays are essential in vitro pharmacodynamic studies that provide valuable information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the activity of this compound against Staphylococcus aureus.
Mechanism of Action of this compound
This compound exerts its antimicrobial effect by specifically inhibiting the FabI enzyme. FabI is responsible for catalyzing the final, rate-limiting step in each cycle of bacterial fatty acid elongation.[4] By blocking this enzyme, this compound disrupts the synthesis of essential fatty acids, which are vital for the integrity of the bacterial cell membrane and other critical cellular processes, ultimately leading to bacterial cell death.[1][2] this compound has demonstrated time-dependent bactericidal activity, achieving a significant reduction in bacterial counts over a 24-hour period.[1][2]
Caption: Mechanism of action of this compound targeting the FabI enzyme in the bacterial fatty acid synthesis pathway.
Experimental Protocol
This protocol is based on established methodologies for time-kill assays and specific details from studies involving this compound.[2][6][7]
1. Materials
-
This compound (analytical grade)
-
Staphylococcus aureus strain (e.g., ATCC 29213 for MSSA or ATCC 43300 for MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid growth medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile 24-well microplates
-
Sterile culture tubes and flasks
-
Spectrophotometer
-
Incubator (35-37°C), with shaking capability
-
Micropipettes and sterile tips
-
Serial dilution tubes
-
Spread plates
2. Preparation of Reagents and Bacterial Culture
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest desired final concentration to minimize the final DMSO concentration in the assay (≤1%).
-
Bacterial Inoculum Preparation:
-
From a fresh overnight culture of S. aureus on a TSA plate, inoculate a few colonies into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD₆₀₀) of 0.2-0.3).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 1 x 10⁶ colony-forming units (CFU)/mL. The exact dilution will need to be determined empirically for the specific strain and growth conditions.
-
3. Time-Kill Assay Procedure
-
Assay Setup:
-
In a 24-well plate, add 0.9 mL of the standardized bacterial inoculum (1 x 10⁶ CFU/mL) to each well.
-
Add 0.1 mL of the appropriate this compound working solution to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x the Minimum Inhibitory Concentration (MIC)).
-
Include a "growth control" well containing 0.9 mL of inoculum and 0.1 mL of drug-free vehicle (e.g., 10% DMSO in CAMHB, to match the highest concentration of DMSO in the test wells).
-
Include a "sterility control" well containing 1 mL of uninoculated CAMHB.
-
-
Incubation: Incubate the plate at 37°C with constant shaking for 24 hours.
-
Sample Collection and Bacterial Enumeration:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw a 100 µL aliquot from each well.
-
Perform ten-fold serial dilutions of each aliquot in sterile PBS.
-
Plate 100 µL of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL.
-
4. Data Analysis
-
Calculate the CFU/mL for each time point and concentration.
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the mean log₁₀ CFU/mL (from at least two independent experiments) versus time for each this compound concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8]
-
Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum.[8]
Caption: Experimental workflow for the time-kill kinetics assay of this compound.
Data Presentation
The quantitative data from the time-kill kinetics assay should be summarized in a clear and structured table. This allows for easy comparison of the antimicrobial activity of this compound at different concentrations and time points.
Table 1: Time-Kill Kinetics of this compound against Staphylococcus aureus
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) | 8x MIC (log₁₀ CFU/mL) |
| 0 | 6.02 | 6.01 | 6.03 | 6.02 | 6.01 | 6.00 |
| 2 | 6.85 | 5.80 | 5.50 | 5.20 | 4.80 | 4.50 |
| 4 | 7.90 | 5.65 | 5.10 | 4.50 | 3.90 | 3.20 |
| 6 | 8.50 | 5.50 | 4.80 | 3.80 | 2.90 | <2.00 |
| 8 | 8.80 | 5.40 | 4.50 | 3.20 | <2.00 | <2.00 |
| 24 | 9.20 | 5.30 | 4.00 | <2.00 | <2.00 | <2.00 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and the S. aureus strain used.
Conclusion
This application note provides a comprehensive protocol for conducting a time-kill kinetics assay to evaluate the in vitro activity of this compound. By following this detailed methodology, researchers can generate reliable and reproducible data to characterize the pharmacodynamic properties of this novel FabI inhibitor. The provided templates for data presentation and workflow visualization will aid in the clear communication and interpretation of the experimental findings.
References
- 1. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
- 8. emerypharma.com [emerypharma.com]
Measuring the In Vivo Efficacy of AFN-1252 in Murine Skin Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFN-1252 is a potent and selective inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in bacterial fatty acid biosynthesis.[1][2][3][4] This specific mechanism of action makes it a targeted therapeutic candidate for infections caused by S. aureus, including methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) strains.[1][2][5] In vivo studies have demonstrated its efficacy in various infection models, including septicemia and deep-tissue infections.[1][6][7] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound in murine models of skin and soft tissue infections (SSTIs).
Mechanism of Action of this compound
This compound exerts its antibacterial effect by inhibiting FabI, the enoyl-ACP reductase in S. aureus.[8][9][10] This enzyme catalyzes the final, rate-limiting step in the bacterial fatty acid synthesis II (FASII) pathway.[11] By blocking this pathway, this compound prevents the formation of essential fatty acids required for bacterial cell membrane synthesis and proliferation, leading to bacterial cell death.[1][2] The high selectivity of this compound for the staphylococcal FabI enzyme minimizes its activity against other bacteria and host cells.[3][11]
References
- 1. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of a superficial skin infection model in mice by using Staphylococcus aureus and Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subcutaneous Infection of Methicillin Resistant Staphylococcus Aureus (MRSA) [jove.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | Comparison of Antibacterial Activity and Wound Healing in a Superficial Abrasion Mouse Model of Staphylococcus aureus Skin Infection Using Photodynamic Therapy Based on Methylene Blue or Mupirocin or Both [frontiersin.org]
- 10. Efficacy and Safety of this compound, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Testing AFN-1252 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFN-1252 is a potent and selective inhibitor of the staphylococcal enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid biosynthesis pathway.[1][2][3][4] This specific targeting makes this compound a promising therapeutic agent against Staphylococcus aureus infections, including methicillin-resistant S. aureus (MRSA) strains.[2][5][6] These application notes provide detailed protocols for essential cell-based assays to evaluate the in vitro activity of this compound.
Mechanism of Action
This compound specifically inhibits the FabI enzyme, which catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis in Staphylococcus species.[3][4] This disruption of fatty acid production is critical for bacterial membrane integrity and overall viability. The high selectivity of this compound for staphylococcal FabI contributes to its narrow spectrum of activity, minimizing off-target effects on other bacteria.[4][6]
Caption: Mechanism of action of this compound in the bacterial fatty acid biosynthesis pathway.
Data Presentation
Table 1: In Vitro Activity of this compound against Staphylococcus aureus
| Bacterial Strain | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| S. aureus (n=502) | Mixed | 0.008 | 0.015 | [3] |
| Methicillin-Susceptible S. aureus (MSSA) | - | 0.008 | 0.015 | [3] |
| Methicillin-Resistant S. aureus (MRSA) | Methicillin-resistant | 0.008 | 0.015 | [3] |
| S. aureus ATCC 29213 | MSSA Reference Strain | - | 0.015 | [4] |
| S. aureus S186 | Clinical MRSA Isolate | - | 0.008 | [7][8] |
Table 2: Impact of Human Serum on this compound MIC
| Bacterial Strain | Condition | MIC (µg/mL) | Fold Increase | Reference |
| S. aureus ATCC 29213 | Cation-adjusted Mueller-Hinton Broth (CAMHB) | 0.004 | - | [9] |
| S. aureus ATCC 29213 | CAMHB + 50% Human Serum | 0.032 | 8 | [9] |
| S. aureus ATCC 29213 | CAMHB + 4% Human Serum Albumin | 0.032 | 8 | [9] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (prepared in dimethyl sulfoxide, DMSO)
-
Staphylococcus aureus strains (e.g., ATCC 29213 for MSSA, ATCC 43300 for MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a single colony of the S. aureus strain and inoculate it into a tube containing 10 mL of CAMHB.
-
Incubate overnight at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 0.008 to 4 µg/mL).[4]
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C for 20-24 hours.[4]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
-
References
- 1. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy and Safety of this compound, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of this compound, a novel FabI inhibitor, against Staphylococcus aureus in an in vitro pharmacodynamic model simulating human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Activity of this compound, a novel FabI inhibitor, against Staphylococcus aureus in an in vitro pharmacodynamic model simulating human pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
AFN-1252 Administration for Animal Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AFN-1252 is a potent and selective inhibitor of the staphylococcal enzyme enoyl-acyl carrier protein reductase (FabI), a crucial component of the bacterial fatty acid biosynthesis II (FASII) pathway.[1][2][3][4] This targeted mechanism of action confers highly specific activity against Staphylococcus species, including methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).[2][5] this compound has demonstrated significant efficacy in various murine models of infection when administered orally.[1][2][6] These notes provide detailed protocols for the administration of this compound in murine septicemia, thigh infection, and subcutaneous abscess models, along with a summary of its pharmacokinetic and pharmacodynamic properties to guide preclinical research.
Mechanism of Action
This compound specifically inhibits the FabI enzyme in Staphylococcus aureus, which catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis.[4] This disruption of fatty acid production is essential for bacterial growth and survival.[4] The high selectivity of this compound for the staphylococcal FabI enzyme results in a narrow-spectrum antibiotic profile with minimal impact on other bacterial flora.[2]
Data Presentation
In Vitro Activity
| Parameter | Value | Reference |
| S. aureus MIC Range | 0.002 - 0.12 µg/mL | [2] |
| S. aureus MIC90 | ≤0.015 µg/mL | [2][7] |
| Coagulase-Negative Staphylococci MIC90 | 0.12 µg/mL | [2] |
Murine Pharmacokinetics (Oral Administration)
| Dose (mg/kg) | Formulation | Cmax (ng/mL) | AUC0-t (ng-hr/mL) | Reference |
| 0.3 | 0.5% CMC | 63 | 224 | [8] |
| 1 | 0.5% CMC | 106 | 458 | [8] |
| 0.3 | 1% Poloxamer 407 | 154 | 367 | [8] |
| 1 | 1% Poloxamer 407 | 304 | 1030 | [8] |
In Vivo Efficacy in Murine Infection Models
| Infection Model | Strain | Dose (mg/kg) | Administration | Efficacy Endpoint | Result | Reference |
| Septicemia | S. aureus Smith | 1 | Single oral dose | 100% survival | ED50: 0.15 mg/kg (Poloxamer) | [1][2][7] |
| Septicemia | S. aureus Smith | 3.6 (Linezolid) | Single oral dose | Survival | ED50: 3.6 mg/kg | [8] |
| Thigh Infection | MSSA | ≥20 | Oral | ≥1 log reduction in CFU | ƒAUC/MIC for 50% max effect: 17.0 | [5] |
| Thigh Infection | CA-MRSA | ≥10 | Oral | Marked reduction in bacterial count | 4-40 fold more effective than linezolid | [9] |
| Subcutaneous Abscess | MRSA | 10, 30, 100 (qd) | Oral | Log CFU reduction | 2.4, 4.1, 5.2 | [4] |
| Subcutaneous Abscess | MRSA | 10, 30, 100 (bid) | Oral | Log CFU reduction | 2.5, 5.2, 5.9 | [4] |
Experimental Protocols
Murine Septicemia (Acute Lethal Infection) Model
This model evaluates the efficacy of a single oral dose of this compound in preventing mortality following a lethal intraperitoneal challenge with S. aureus.
Materials:
-
Female CD-1 mice (5-6 weeks old, 18-22 g)[7]
-
S. aureus strain (e.g., Smith)
-
Hog gastric mucin
-
This compound
-
Vehicle (e.g., 1% Poloxamer 407 or 0.5% carboxymethylcellulose)[2][8]
-
Positive control (e.g., Linezolid in 5% dextrose water)[2]
Procedure:
-
Inoculum Preparation: Prepare a suspension of S. aureus Smith in hog gastric mucin to achieve a lethal dose (e.g., 35 LD50s, where the LD50 is approximately 5.07 x 103 CFU).[2]
-
Infection: Challenge mice via intraperitoneal (IP) injection with 0.5 mL of the bacterial inoculum.[2]
-
Drug Preparation: Prepare this compound in the desired vehicle at various concentrations (e.g., 0.03, 0.1, 0.3, 1, 3 mg/kg).[2][7]
-
Treatment: Administer a single oral dose of this compound or the vehicle control via oral gavage 30 minutes post-infection.[2][8] A positive control group receiving linezolid should also be included.
-
Observation: Monitor the animals for survival for up to 7 days.[8]
-
Endpoint Analysis: Record the number of surviving animals in each treatment group and calculate the median effective dose (ED50) using Probit analysis.[8]
Murine Thigh Infection Model
This model is used to assess the pharmacodynamic profile of this compound by quantifying the reduction in bacterial load in the thigh muscle of neutropenic mice.
Materials:
-
Female ICR mice[5]
-
S. aureus strains (e.g., MSSA, CA-MRSA, HA-MRSA)
-
Cyclophosphamide
-
This compound
-
Vehicle
-
Saline
Procedure:
-
Induce Neutropenia: Render mice neutropenic by administering cyclophosphamide intraperitoneally.[4]
-
Infection: Two hours before treatment, inject approximately 106 CFU of the S. aureus strain into the thigh muscle of each mouse.[5][9]
-
Treatment: Administer this compound or vehicle via oral gavage. Dosing regimens can vary from single doses to multiple doses over 24 hours (e.g., total daily doses of 10 or 20 mg/kg administered as a single dose, twice daily, or four times daily).[9]
-
Euthanasia and Tissue Harvest: At 24 hours post-treatment initiation, euthanize the mice.[5] Aseptically remove the thighs.
-
Bacterial Quantification: Homogenize the thigh tissue in saline. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per thigh.
-
Endpoint Analysis: Efficacy is defined as the change in log10 CFU/thigh compared to untreated controls at the start of treatment (0 hours).[5]
Murine Subcutaneous Abscess Model
This model simulates a skin and soft tissue infection to evaluate the efficacy of this compound in reducing bacterial burden in a localized infection.
References
- 1. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. scispace.com [scispace.com]
- 5. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor this compound against MSSA and MRSA in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. unthsc.edu [unthsc.edu]
- 9. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor this compound against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Impact of Serum Protein Binding on AFN-1252 MIC Values: A Technical Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance and answers to frequently asked questions regarding the influence of serum protein binding on the Minimum Inhibitory Concentration (MIC) values of AFN-1252, a selective inhibitor of the staphylococcal enzyme FabI.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1][2][3] FabI is a critical component of the bacterial fatty acid biosynthesis (FASII) pathway, which is essential for bacterial survival.[2][4][5] By inhibiting FabI, this compound disrupts the production of essential fatty acids, leading to bacterial growth inhibition.[2] This targeted mechanism of action makes this compound highly specific for Staphylococcus species.[3][6]
Q2: How does serum protein binding affect the in vitro activity of this compound?
This compound exhibits high levels of binding to serum proteins, approximately 95%, across various species including humans, mice, rats, and dogs.[4][7] This extensive binding to serum proteins, primarily albumin, reduces the concentration of free, unbound this compound available to inhibit its target, FabI, in the bacteria. Consequently, the Minimum Inhibitory Concentration (MIC) of this compound is observed to be higher in the presence of serum or serum albumin.[4]
Q3: By how much do the MIC values of this compound increase in the presence of human serum?
Studies have consistently shown a significant increase in this compound MIC values in the presence of human serum. Specifically, the MIC for methicillin-susceptible Staphylococcus aureus (MSSA) strain 29213 increased eight-fold, from 0.004 µg/mL in standard cation-adjusted Mueller-Hinton broth (CAMHB) to 0.032 µg/mL in CAMHB supplemented with 50% human serum.[4] A similar eight-fold increase in MIC was also observed when CAMHB was supplemented with 4% human serum albumin, indicating that albumin is the primary serum protein responsible for this effect.[4]
Troubleshooting Guide
Issue: Observed this compound MIC values are higher than expected based on published data in standard media.
-
Assess Experimental Conditions: Confirm if your experimental setup includes the presence of serum, serum albumin, or other protein-rich supplements in the growth media. The presence of these components will lead to an apparent decrease in this compound potency.
-
Quantify Serum Concentration: If serum is part of your experimental design, it is crucial to document and standardize its concentration. As demonstrated, a 50% human serum concentration can lead to an eight-fold increase in the MIC.
-
Consider Free Drug Concentration: When interpreting in vitro data and trying to correlate it with potential in vivo efficacy, it is the concentration of the unbound, free drug that is pharmacologically active. The high serum protein binding of this compound should be factored into any pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effect of serum protein binding on this compound MIC values.
Table 1: this compound MIC Values for S. aureus ATCC 29213 in the Presence and Absence of Human Serum
| Media Condition | This compound MIC (µg/mL) | Fold Increase in MIC |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 0.004 | - |
| CAMHB + 50% Human Serum | 0.032 | 8-fold |
| CAMHB + 4% Human Serum Albumin | 0.032 | 8-fold |
Data sourced from Kaplan et al., 2013.[4]
Table 2: Serum Protein Binding of this compound Across Different Species
| Species | Protein Binding (%) |
| Human | ~95% |
| Mouse | ~95% |
| Rat | ~95% |
| Dog | ~95% |
Data sourced from Kaplan et al., 2013.[4]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in the Presence of Human Serum
This protocol is adapted from the methodology described by Kaplan et al. (2013).[4]
-
Bacterial Strain: Staphylococcus aureus ATCC 29213.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and CAMHB supplemented with 50% pooled human serum.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
This compound Preparation: Prepare serial two-fold dilutions of this compound in the respective test media (CAMHB and CAMHB with 50% human serum).
-
Assay Procedure:
-
Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Determination of Serum Protein Binding by Equilibrium Dialysis
This is a general protocol for determining the extent of drug binding to plasma proteins.
-
Materials: Equilibrium dialysis apparatus with semi-permeable membranes, pooled human serum, phosphate-buffered saline (PBS), and radiolabeled or a quantifiable form of this compound.
-
Procedure:
-
Place pooled human serum on one side of the dialysis membrane and PBS on the other side.
-
Add a known concentration of this compound to the serum side.
-
Allow the system to equilibrate at 37°C with gentle agitation for a sufficient period (e.g., 4-6 hours).
-
After equilibration, collect samples from both the serum and the buffer chambers.
-
Analyze the concentration of this compound in both chambers using a suitable analytical method (e.g., LC-MS/MS or scintillation counting for radiolabeled compounds).
-
-
Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [(Total Drug Concentration in Serum - Free Drug Concentration in Buffer) / Total Drug Concentration in Serum] x 100
Visualizations
Caption: Mechanism of action of this compound in the bacterial fatty acid synthesis pathway.
Caption: Effect of serum protein binding on the availability of active this compound.
References
- 1. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
AFN-1252 Stability in Cell Culture Media: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of AFN-1252 in cell culture media for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard cell culture media like DMEM or RPMI-1640 for long-term experiments?
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is typically prepared in 100% dimethyl sulfoxide (DMSO) for stock solutions[1][2]. Due to its low aqueous solubility, using a high-concentration stock in DMSO ensures proper dissolution before further dilution into aqueous cell culture media[3].
Q3: How does the presence of serum in the cell culture media affect this compound?
This compound exhibits high binding to serum proteins (approximately 95%) from various species, including humans and mice[4][5]. This high protein binding can reduce the free concentration of this compound available to interact with the target cells. When designing experiments, it is crucial to consider that the effective concentration of this compound may be lower in serum-containing media compared to serum-free conditions. An eight-fold increase in the minimum inhibitory concentration (MIC) has been observed in the presence of 50% serum[5].
Q4: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI)[6][7][8]. FabI is a critical enzyme in the fatty acid biosynthesis pathway (FASII) in Staphylococcus aureus. By inhibiting FabI, this compound disrupts the production of essential fatty acids, leading to bacterial growth inhibition[7][9].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity over time in a long-term experiment. | Chemical Instability/Degradation: The compound may be degrading in the cell culture media at 37°C. | 1. Replenish Media: Change the cell culture media and re-add freshly diluted this compound every 24-48 hours. 2. Assess Stability: Perform a stability study by incubating this compound in your specific cell culture media under experimental conditions and measure its concentration over time using methods like HPLC or LC-MS. |
| Variability in experimental results between batches. | Inconsistent Stock Solution: The this compound stock solution may not be stable or consistently prepared. | 1. Proper Storage: Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Fresh Dilutions: Always prepare fresh dilutions of this compound in cell culture media for each experiment from a thawed stock aliquot. |
| Higher than expected concentration of this compound needed for desired effect. | High Serum Protein Binding: The presence of serum in the media is reducing the free, active concentration of this compound.[4][5] | 1. Increase Concentration: Empirically determine the optimal concentration of this compound in your specific serum-containing media. 2. Use Serum-Free Media: If the experimental model allows, consider using serum-free or low-serum media to increase the free fraction of the compound. |
| Precipitation of this compound upon dilution in media. | Low Aqueous Solubility: this compound has low aqueous solubility, and high concentrations can lead to precipitation.[3] | 1. Lower Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) to maintain solubility. 2. Two-Step Dilution: Perform a serial dilution, first into a smaller volume of media, vortexing well, before adding to the final culture volume. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
100% DMSO
-
Sterile cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or culture plates
-
Incubator at 37°C with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Experimental Samples:
-
Dilute the this compound stock solution into the cell culture medium to the final working concentration (e.g., 10 µM). Prepare separate samples for media with and without serum.
-
Prepare a control sample of this compound in a stable buffer (e.g., PBS with 0.1% DMSO) at the same concentration.
-
-
Incubation:
-
Aliquot the prepared samples into sterile tubes or wells of a culture plate.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
-
Time-Point Collection:
-
At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove an aliquot from each sample.
-
Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
Sample Analysis:
-
Thaw the samples and analyze the concentration of intact this compound using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate and half-life (t₁/₂) of this compound in the tested media.
-
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of this compound inhibiting the bacterial fatty acid synthesis pathway.
Experimental Workflow: Stability Assessment
References
- 1. Activity of this compound, a novel FabI inhibitor, against Staphylococcus aureus in an in vitro pharmacodynamic model simulating human pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor this compound against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to this compound arises from missense mutations in Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying AFN-1252 Resistance Mutations in the fabI Gene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of AFN-1252 resistance mutations in the fabI gene of Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid biosynthesis pathway.[1] By inhibiting FabI, this compound disrupts the production of fatty acids necessary for bacterial cell membrane synthesis and other vital functions, leading to bacterial growth inhibition. This compound is highly specific for staphylococcal FabI.[1][2]
Q2: What is the primary mechanism of resistance to this compound in S. aureus?
The primary mechanism of resistance to this compound in S. aureus is the acquisition of missense mutations in the fabI gene, which encodes the drug's target, FabI.[3][4][5] These mutations alter the amino acid sequence of the FabI enzyme, reducing the binding affinity of this compound.
Q3: What are the specific mutations in the fabI gene that confer resistance to this compound?
Two primary missense mutations in the S. aureus fabI gene have been identified to confer resistance to this compound:
-
M99T: A methionine to threonine substitution at amino acid position 99.[3]
-
Y147H: A tyrosine to histidine substitution at amino acid position 147.[3]
The M99T mutation has been observed more frequently in laboratory selections of resistant mutants.[3][6]
Q4: How do the M99T and Y147H mutations affect the FabI enzyme and this compound activity?
The M99T and Y147H mutations are located in the this compound binding site within the FabI enzyme. These substitutions sterically hinder the binding of this compound to the enzyme, thereby reducing its inhibitory effect. The Y147H mutation has a more pronounced impact on enzyme activity and bacterial growth, with strains carrying this mutation often exhibiting a growth defect.[4]
Q5: What is the expected frequency of spontaneous resistance to this compound?
This compound exhibits a low propensity for the development of spontaneous resistance. The frequency of spontaneous mutations in the fabI gene conferring resistance to this compound is typically in the range of 1 x 10⁻⁹ to 1 x 10⁻¹⁰.[1]
Quantitative Data Summary
The following tables summarize the impact of fabI mutations on this compound's inhibitory activity and the minimum inhibitory concentrations (MICs) against S. aureus.
Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type and Mutant FabI Enzymes
| Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Fold Change in Kᵢ |
| Wild-Type FabI | ~10 - 14 | 4 | - |
| FabI (M99T) | - | 69 | 17.25 |
| FabI (Y147H) | - | Not determined due to low activity | - |
IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values are approximate and may vary slightly between studies.[1][3][4]
Table 2: this compound MIC Values against S. aureus Strains
| S. aureus Strain | fabI Genotype | MIC (ng/mL) | MIC (µg/mL) |
| Wild-Type (e.g., RN4220) | Wild-Type | 3.9 | 0.0039 |
| Mutant | M99T | 250 | 0.25 |
| Mutant | Y147H | 500 | 0.5 |
| Clinical Isolates (susceptible) | Wild-Type | MIC₅₀: 8, MIC₉₀: 15 | MIC₅₀: 0.008, MIC₉₀: 0.015 |
MIC values can vary depending on the specific S. aureus strain and testing methodology.[3][5][7]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for identifying this compound resistance mutations and the mechanism of action and resistance.
Caption: Experimental workflow for identifying this compound resistance mutations.
Caption: Mechanism of this compound action and resistance in S. aureus.
Experimental Protocols
1. Selection of Spontaneous this compound Resistant S. aureus Mutants
This protocol is for the selection of spontaneous mutants of S. aureus resistant to this compound.
Materials:
-
S. aureus strain (e.g., RN4220)
-
Luria-Bertani (LB) agar plates
-
This compound stock solution
-
Sterile spreaders and inoculation loops
-
Incubator at 37°C
Procedure:
-
Prepare LB agar plates containing this compound at a concentration known to be selective, for example, 40 ng/mL.[3] The optimal concentration may need to be determined empirically and is typically 4 to 16 times the MIC of the parental strain.[1]
-
Grow an overnight culture of the parental S. aureus strain in LB broth at 37°C with shaking.
-
Determine the concentration of viable cells in the overnight culture by serial dilution and plating on non-selective LB agar.
-
Spread a high density of the overnight culture (e.g., 10⁸ to 10⁹ CFU) onto the this compound-containing agar plates.
-
Incubate the plates at 37°C for 24 to 48 hours.[1]
-
Count the number of colonies that appear on the selective plates. These are your potential resistant mutants.
-
To confirm resistance, pick individual colonies and re-streak them onto fresh this compound-containing agar plates.
-
Calculate the frequency of spontaneous resistance by dividing the number of confirmed resistant colonies by the total number of viable cells plated.
2. PCR Amplification and Sequencing of the fabI Gene
This protocol describes the amplification and subsequent sequencing of the fabI gene from S. aureus to identify resistance mutations.
Materials:
-
Genomic DNA from wild-type and potential this compound resistant S. aureus isolates
-
PCR primers for the fabI gene (see Table 3)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Table 3: Example PCR Primers for S. aureus fabI Gene
| Primer Name | Sequence (5' to 3') | Target Region |
| fabI-F | 5'-ATGAAAAAATTGAAAAAGTTATTTTAGG-3' | Forward primer flanking the start of the fabI gene |
| fabI-R | 5'-TTATTTCTTTTCTTTGTTTTCTTTTTG-3' | Reverse primer flanking the end of the fabI gene |
Note: Primer sequences should be verified against the specific S. aureus strain being used. These primers are designed to amplify the entire coding sequence of the fabI gene.
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 3 minutes
-
30-35 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 50-55°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 5 minutes
Procedure:
-
Set up the PCR reaction mixture containing genomic DNA, primers, Taq polymerase, buffer, and dNTPs.
-
Perform PCR using the cycling conditions above.
-
Verify the amplification of the correct size PCR product (approximately 770 bp for the fabI gene) by agarose gel electrophoresis.
-
Purify the PCR product to remove primers and dNTPs.
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse primers to ensure accurate sequence determination.
-
Align the obtained sequences from the resistant isolates with the wild-type fabI gene sequence to identify any mutations.
3. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.
Materials:
-
S. aureus isolates (wild-type and mutants)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator at 35°C
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[8]
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.001 to 2 µg/mL).[8]
-
Prepare a standardized inoculum of each S. aureus isolate equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 18-24 hours.[8]
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No resistant colonies on selective plates | This compound concentration is too high. | Decrease the concentration of this compound in the agar plates. Use a concentration that is 4-8x the MIC of the parental strain. |
| Inoculum density is too low. | Increase the number of cells plated to at least 10⁸ CFU. | |
| Incubation time is too short. | Extend the incubation period to 48 hours or longer, as some resistant mutants may grow slower. | |
| No PCR product or weak amplification of fabI | Poor quality or low concentration of genomic DNA. | Re-extract the genomic DNA and ensure a high purity (A260/280 ratio of ~1.8). |
| Incorrect annealing temperature. | Optimize the annealing temperature using a gradient PCR. | |
| PCR inhibitors in the DNA sample. | Dilute the genomic DNA template or use a commercial DNA purification kit that removes inhibitors. | |
| Primer issues (degradation, incorrect sequence). | Order fresh primers and verify their sequence. | |
| Ambiguous or poor-quality sequencing results | Insufficiently purified PCR product. | Re-purify the PCR product using a reliable method. |
| Low concentration of PCR product. | Increase the amount of PCR product used for the sequencing reaction. | |
| Presence of multiple PCR products. | If gel electrophoresis shows multiple bands, excise and purify the band of the correct size. | |
| Secondary structures in the DNA template. | Use a sequencing protocol with a higher denaturation temperature or additives to resolve secondary structures. | |
| Inconsistent MIC results | Inaccurate inoculum preparation. | Ensure the inoculum is standardized to a 0.5 McFarland standard and diluted correctly. |
| Improper this compound dilution. | Prepare fresh drug dilutions for each experiment. | |
| Contamination of the bacterial culture. | Re-isolate the bacterial strain from a single colony and confirm its purity. | |
| Variation in incubation conditions. | Ensure a consistent incubation temperature and time as per CLSI guidelines. |
References
- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to this compound Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to this compound arises from missense mutations in Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of this compound, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
optimizing AFN-1252 concentration for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AFN-1252 in in vitro assays.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI).[1][2][3] FabI is a crucial enzyme in the bacterial fatty acid biosynthesis pathway.[4][5] By inhibiting this enzyme, this compound disrupts the production of essential fatty acids, leading to bacterial cell death.[3] This targeted mechanism of action makes this compound highly specific for staphylococci.[5]
2. What are the typical Minimum Inhibitory Concentrations (MICs) for this compound?
This compound is highly potent against a wide range of staphylococcal species, including methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The MIC90 (the concentration required to inhibit the growth of 90% of isolates) is typically around 0.015 µg/mL for S. aureus and 0.12 µg/mL for coagulase-negative staphylococci.[1][2]
3. Is this compound active against other bacterial species?
No, this compound demonstrates a narrow spectrum of activity and is specifically active against Staphylococcus species.[5] It is not active against a wide range of other Gram-positive or Gram-negative bacteria.[2][5]
4. How does the presence of serum affect the activity of this compound?
This compound exhibits high binding to serum proteins (approximately 95%) from various species, including humans, mice, rats, and dogs.[6][7] This high level of protein binding can lead to an approximately eight-fold increase in the MIC in the presence of serum.[6][7] When designing in vitro experiments that aim to mimic physiological conditions, it is crucial to account for this effect.
Troubleshooting Guide
Problem: I am not observing the expected inhibitory activity of this compound in my in vitro assay.
Possible Cause 1: Incorrect Bacterial Strain
-
Troubleshooting Step: Confirm that the bacterial strain you are using is a species of Staphylococcus. This compound is not effective against other bacteria.[5]
Possible Cause 2: Presence of Serum Proteins
-
Troubleshooting Step: If your assay medium contains serum, the high protein binding of this compound may be reducing its effective concentration.[6][7] Consider increasing the concentration of this compound to compensate for this, or switch to a serum-free medium if the experimental design allows.
Possible Cause 3: Inappropriate Assay Conditions
-
Troubleshooting Step: Review the recommended experimental protocols for MIC and time-kill assays to ensure your setup is optimal. Key parameters to check include the inoculum density, incubation time, and temperature.
Possible Cause 4: Compound Degradation
-
Troubleshooting Step: Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare fresh solutions if necessary.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound Against Staphylococcus Species
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| S. aureus (all) | 502 | ≤0.008 - 0.12 | 0.008 | 0.015 | [4][5] |
| Methicillin-Susceptible S. aureus (MSSA) | - | - | - | ≤0.008 | [5] |
| Methicillin-Resistant S. aureus (MRSA) | - | - | - | ≤0.008 | [5] |
| Vancomycin-Intermediate S. aureus (VISA) | 12 | - | - | 0.12 | [5] |
| Vancomycin-Resistant S. aureus (VRSA) | 12 | - | - | 0.06 | [5] |
| S. epidermidis (all) | 51 | ≤0.008 - 0.12 | - | ≤0.008 | [5] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Staphylococcus isolate
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Prepare serial two-fold dilutions of this compound in CAMHB in the microtiter plate. The typical concentration range to test is 0.008 to 4 µg/mL.[5]
-
Add the bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
-
2. Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population.
-
Materials:
-
This compound stock solution
-
CAMHB
-
Log-phase culture of Staphylococcus
-
Sterile tubes or flasks
-
Tryptic Soy Agar (TSA) plates
-
-
Procedure:
-
Prepare a log-phase bacterial culture in CAMHB with a starting inoculum of approximately 10^6 CFU/mL.[3]
-
Add this compound at various concentrations (e.g., 1x, 4x, 16x MIC) to the bacterial cultures.
-
Include a growth control without any antibiotic.
-
Incubate the cultures at 35°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto TSA plates.
-
Incubate the plates at 35°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Mechanism of action of this compound in the bacterial fatty acid synthesis pathway.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of AFN-1252 in eukaryotic cells
Welcome to the technical support center for AFN-1252. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in eukaryotic cells. While this compound is a highly selective inhibitor of staphylococcal FabI, this guide offers troubleshooting advice and frequently asked questions to address unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound for its bacterial target over eukaryotic enzymes?
A1: this compound is a potent and selective inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis.[1] It has been demonstrated that this compound exhibits a high degree of selectivity for the bacterial FabI enzyme over the human fatty acid synthase (FAS). Specifically, no inhibition of human FAS1 was observed at this compound concentrations up to 67 μM, resulting in a selectivity ratio of over 4,800.[1]
Q2: Has this compound shown toxicity in preclinical or clinical studies?
A2: Clinical studies in healthy subjects have shown that orally administered this compound is generally safe and well-tolerated.[2][3] The most commonly reported adverse events were mild and resolved promptly, such as headache and nausea.[3]
Q3: Is it likely that this compound will affect mitochondrial function in eukaryotic cells?
A3: The primary target of this compound, FabI, is part of the type II fatty acid synthesis (FASII) pathway found in bacteria. While mitochondria have their own FASII pathway, the available data on this compound's high selectivity for the bacterial enzyme suggests a low probability of direct inhibition of the mitochondrial pathway. However, unexpected mitochondrial effects can sometimes occur with xenobiotics. If you observe signs of mitochondrial dysfunction, please refer to the Troubleshooting Guide below.
Q4: Can this compound inhibit any eukaryotic kinases or other enzymes?
A4: There is no published evidence to suggest that this compound has off-target inhibitory activity against a broad range of eukaryotic kinases or other enzymes. Its development was focused on creating a highly specific antibacterial agent.[3][4] If you suspect off-target activity in your experiments, consider performing a broad-panel kinase screen or other relevant enzymatic assays.
Troubleshooting Guide
This guide is intended to help you troubleshoot unexpected results when working with this compound in eukaryotic cell-based assays.
| Observed Issue | Potential Cause (Hypothetical) | Recommended Action |
| Unexpected cytotoxicity in a eukaryotic cell line at high concentrations. | Although this compound is highly selective, at concentrations significantly exceeding the antibacterial MIC, non-specific effects could occur. This could also be due to solvent toxicity or other experimental artifacts. | 1. Confirm the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells. 2. Perform a dose-response curve to determine the EC50 for cytotoxicity. 3. Use a secondary, unrelated assay to confirm cell death (e.g., trypan blue exclusion, Annexin V/PI staining). 4. See Experimental Protocol: MTT Cytotoxicity Assay . |
| Changes in cellular metabolism (e.g., altered glycolysis or respiration). | While direct inhibition of mitochondrial fatty acid synthesis is unlikely, indirect effects on cellular metabolism cannot be entirely ruled out, especially at high concentrations or with prolonged exposure. | 1. Measure key metabolic parameters using assays such as the Seahorse XF Analyzer. 2. Assess mitochondrial membrane potential using a fluorescent probe (e.g., TMRM, JC-1). 3. Measure ATP levels to determine the overall energetic state of the cells. 4. See Experimental Protocol: Mitochondrial Respiration Assay . |
| Alterations in cell signaling pathways. | Unanticipated off-target interactions with signaling molecules, though not reported, could be a possibility. | 1. Use a targeted approach, such as western blotting, to examine key proteins in the suspected pathway. 2. For a broader screen, consider performing a kinase inhibitor profiling service. 3. See Diagram: Investigating Potential Off-Target Signaling . |
Quantitative Data Summary
The following table summarizes the known selectivity and potency of this compound.
| Target | Inhibitory Concentration | Selectivity Ratio (Bacterial/Human) | Reference |
| S. aureus FabI (IC50) | 14 nM | >4,800 | [1] |
| Human FAS1 | No inhibition up to 67 µM | >4,800 | [1] |
| S. aureus (MIC90) | 0.015 µg/mL | N/A | [1][3] |
| Coagulase-negative staphylococci (MIC90) | 0.12 µg/mL | N/A | [1] |
| Other bacteria (e.g., Streptococcus pneumoniae, Enterococcus spp.) | Inactive (MIC90 >4 µg/mL) | N/A | [4] |
Experimental Protocols
MTT Cytotoxicity Assay
Objective: To determine the concentration at which this compound induces cytotoxicity in a specific eukaryotic cell line.
Methodology:
-
Cell Seeding: Plate eukaryotic cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final solvent concentration should be consistent across all wells and not exceed 0.5%. Include a solvent-only control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and plot the dose-response curve to determine the EC50 value.
Mitochondrial Respiration Assay (using Seahorse XF Analyzer)
Objective: To assess the effect of this compound on mitochondrial respiration in real-time.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Preparation: Prepare this compound and control compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
Assay Execution:
-
Replace the culture medium with the Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Load the prepared compounds into the injection ports of the sensor cartridge.
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay, which involves sequential measurements of the oxygen consumption rate (OCR) before and after the injection of this compound and the control compounds.
-
-
Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the profiles of this compound-treated cells to the vehicle control.
Visualizations
References
- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability and pharmacokinetics of this compound administered as immediate release tablets in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
impact of high serum concentrations on AFN-1252 activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AFN-1252.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI).[1][2] FabI is a critical enzyme in the bacterial fatty acid biosynthesis pathway (FASII).[3][4] By inhibiting FabI, this compound disrupts the production of essential fatty acids, ultimately leading to bacterial cell death.[2] This targeted mechanism of action makes this compound highly specific for Staphylococcus species.[5][6]
Q2: Why is the in vitro activity of this compound significantly reduced in the presence of high serum concentrations?
The observed reduction in this compound activity in the presence of high serum concentrations is primarily due to its high degree of binding to serum proteins.[3][7] this compound is approximately 95% bound to serum proteins from various species, including humans, mice, rats, and dogs.[3][7][8] This high level of protein binding reduces the concentration of free, active drug available to inhibit the bacterial FabI enzyme, leading to an approximately eight-fold increase in the Minimum Inhibitory Concentration (MIC).[3][7]
Q3: My MIC values for this compound are higher than expected when testing in media supplemented with serum. What could be the cause?
An increase in MIC values in the presence of serum is the expected outcome due to the high serum protein binding of this compound.[3][7] If you are observing an 8-fold or similar increase in the MIC when supplementing your culture medium with 50% human serum, your results are consistent with published data.[3] Ensure that your experimental controls are robust and that the serum used is of high quality. Variations in serum batches or the presence of contaminating factors could potentially influence results, though the primary driver of the MIC shift is protein binding.
Q4: How does the high serum protein binding of this compound affect its in vivo efficacy?
Despite high serum protein binding, this compound has demonstrated efficacy in in vivo models of S. aureus infection.[1][2] The pharmacokinetics of this compound in animal models show that it is orally bioavailable and can achieve plasma concentrations sufficient to overcome the effects of protein binding and inhibit bacterial growth.[2] For instance, a single oral dose of 1 mg/kg was shown to be 100% protective in a mouse septicemia model.[2] It is the unbound fraction of the drug that is microbiologically active; therefore, achieving a sufficient concentration of free drug at the site of infection is key to its in vivo efficacy.
Troubleshooting Guides
Issue: Inconsistent MIC Results in the Presence of Serum
Possible Cause 1: Variability in Serum Lots
-
Troubleshooting Step: Test multiple lots of serum to determine if the variability is specific to a single batch. Document the lot numbers used in your experiments for traceability.
Possible Cause 2: Inaccurate Final Serum Concentration
-
Troubleshooting Step: Double-check calculations for media and serum volumes to ensure the final serum concentration is accurate. Prepare a master mix of serum-supplemented medium for each experiment to ensure consistency across all wells.
Possible Cause 3: Incorrect Inoculum Size
-
Troubleshooting Step: Verify the bacterial inoculum preparation and final concentration in the wells. A higher than intended inoculum can lead to apparently higher MICs.
Issue: Lower Than Expected Activity in Time-Kill Assays with Serum
Possible Cause 1: Insufficient Drug Concentration
-
Troubleshooting Step: Given the 8-fold MIC shift in the presence of 50% serum, ensure that the concentrations of this compound used in the time-kill assay are adjusted accordingly to represent multiples of the serum-adjusted MIC. In the presence of 75% human serum, 8x MIC resulted in bacteriostatic activity, while 64x MIC was needed to achieve a 2-log10 reduction at 10 hours.[3][9]
Possible Cause 2: Reduced Bacterial Growth Rate in Serum
-
Troubleshooting Step: Be aware that the bacterial growth rate can be slower in the presence of high serum concentrations.[3][9] This can alter the apparent killing kinetics of the antibiotic. Include a growth control (no drug) in serum-supplemented media to accurately assess the impact of serum on bacterial growth and the relative effect of this compound.
Quantitative Data Summary
Table 1: Serum Protein Binding of this compound
| Species | Protein Binding (%) | Method |
| Human | >95% | Equilibrium Dialysis |
| Mouse | 95-98% | Equilibrium Dialysis & Ultrafiltration |
| Rat | >95% | Equilibrium Dialysis |
| Dog | >95% | Equilibrium Dialysis |
| [Data sourced from Kaplan et al., 2013][3] |
Table 2: Impact of Human Serum on this compound MIC against S. aureus ATCC 29213
| Condition | MIC (μg/mL) | Fold Increase |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 0.004 | - |
| CAMHB + 50% Human Serum | 0.032 | 8 |
| CAMHB + 4% Human Serum Albumin | 0.032 | 8 |
| [Data sourced from Kaplan et al., 2013][3] |
Experimental Protocols
Methodology for Determining Serum Protein Binding (Equilibrium Dialysis)
-
Preparation of this compound Solutions: Prepare stock solutions of this compound in a suitable solvent like DMSO. Further dilute the stock in DMSO to create working solutions.
-
Preparation of Serum Samples: Dilute the working solutions of this compound in pooled serum from the desired species (human, mouse, rat, dog) to achieve final concentrations (e.g., 0.2, 1, 5, and 10 μg/mL).
-
Dialysis Setup: Use a multi-well equilibrium dialysis apparatus with appropriate molecular weight cutoff membranes.
-
Dialysis Procedure: Add the serum-drug mixture to one side of the membrane and a protein-free buffer (e.g., phosphate-buffered saline) to the other side.
-
Incubation: Incubate the dialysis apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
Sample Analysis: After incubation, collect samples from both the serum and buffer chambers.
-
Quantification: Determine the concentration of this compound in both chambers using a validated analytical method such as LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated using the concentrations of the drug in the serum (total) and buffer (unbound) chambers.
Methodology for Determining the Effect of Serum on MIC
-
Bacterial Strain: Use a reference strain of Staphylococcus aureus (e.g., ATCC 29213).
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). Also, prepare CAMHB supplemented with 50% heat-inactivated serum (e.g., human serum).
-
Drug Dilution: Prepare serial two-fold dilutions of this compound in both CAMHB and the serum-supplemented CAMHB in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as per CLSI guidelines to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
References
- 1. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: AFN-1252 Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results with AFN-1252. The information is intended for researchers, scientists, and drug development professionals working with this selective Staphylococcus aureus FabI inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid biosynthesis (FASII) pathway.[1][2][3] By inhibiting FabI, this compound disrupts the production of essential fatty acids, leading to bacterial growth inhibition and cell death.[1][3] This mechanism is specific to staphylococci.[2][4]
Q2: What is the typical Minimum Inhibitory Concentration (MIC) of this compound against S. aureus?
The MIC90 of this compound against clinical isolates of S. aureus, including methicillin-resistant S. aureus (MRSA), is typically ≤0.015 μg/mL.[1][5][6] For coagulase-negative staphylococci, the MIC90 is around 0.12 μg/mL.[1][6]
Q3: Can this compound develop resistance?
Yes, resistance to this compound can arise from missense mutations in the fabI gene.[7][8] However, strains with these mutations have been shown to remain sensitive to submicromolar concentrations of this compound, which are typically achievable in therapeutic settings.[7][8] The propensity for spontaneous resistance development is considered low.[1][6]
Q4: Is this compound active against other bacterial species?
No, this compound demonstrates a narrow spectrum of activity, primarily targeting Staphylococcus species.[2][4] It is generally inactive against other Gram-positive bacteria like Streptococcus pneumoniae and Enterococcus spp., as well as Gram-negative bacteria.[2][4]
Troubleshooting Guide
Issue 1: Higher than expected MIC values for S. aureus
Possible Cause 1: Presence of Serum in Media
This compound is highly bound to serum proteins (~95%) in various species, including humans and mice.[9] This protein binding can lead to an approximately eight-fold increase in the observed MIC.[9]
-
Recommendation: When performing in vitro susceptibility testing, be mindful of the media composition. If using serum-supplemented media, expect higher MIC values. For baseline MIC determination, use standard cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI guidelines.[2]
Possible Cause 2: Spontaneous Resistance
While infrequent, spontaneous mutations in the fabI gene can lead to increased MICs.[7][8]
-
Recommendation: If you suspect resistance, sequence the fabI gene of the isolate to check for mutations. Common mutations associated with reduced susceptibility include those at positions M99T and Y147H.[7]
Possible Cause 3: Incorrect Inoculum Density
An inoculum that is too dense can lead to falsely elevated MIC results.
-
Recommendation: Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard for broth microdilution) as per CLSI guidelines.[10]
Issue 2: Inconsistent results in time-kill assays
Possible Cause 1: Drug Carryover
Inadequate removal of this compound during sampling can inhibit subsequent bacterial growth on agar plates, leading to an overestimation of the killing effect.
-
Recommendation: Perform appropriate serial dilutions of the samples before plating to minimize drug carryover. Consider using a method to neutralize the drug if carryover is a significant concern.
Possible Cause 2: Post-Antibiotic Effect (PAE)
This compound exhibits a short post-antibiotic effect of approximately 1.1 hours against both MSSA and MRSA after a 4-hour exposure.[9]
-
Recommendation: Factor in the PAE when designing and interpreting time-kill experiments, especially when evaluating different dosing intervals.
Issue 3: Low or no activity in an in vivo model despite in vitro susceptibility
Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch
While orally bioavailable, the high serum protein binding of this compound affects its free drug concentration.[1][9] The efficacy in vivo is dependent on achieving an adequate free drug concentration at the site of infection.
-
Recommendation: Correlate pharmacokinetic data (e.g., plasma and tissue concentrations of free drug) with the MIC of the infecting organism. The ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC) is a critical parameter for efficacy.[11]
Data Presentation
Table 1: In Vitro Activity of this compound against Staphylococcal Species
| Organism | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Staphylococcus aureus | 502 | ≤0.008 | ≤0.008 | [2] |
| Methicillin-Resistant S. aureus (MRSA) | - | - | ≤0.008 | [2] |
| Staphylococcus epidermidis | 51 | 0.03 | 0.06 | [2] |
| Vancomycin-Intermediate S. aureus (VISA) | 12 | - | 0.12 | [2] |
| Vancomycin-Resistant S. aureus (VRSA) | 12 | - | 0.06 | [2] |
Table 2: Impact of Serum on this compound MIC
| Condition | MIC (μg/mL) | Fold Increase | Reference |
| Standard Broth | 0.015 | - | [2] |
| Presence of 75% Human or Mouse Serum | ~0.12 | ~8-fold | [9] |
Experimental Protocols
Broth Microdilution MIC Assay (as per CLSI guidelines)
-
Inoculum Preparation: Prepare a standardized inoculum of the S. aureus strain equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Drug Dilution: Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The typical concentration range tested is 0.008 to 4 μg/mL.[2]
-
Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 20-24 hours in ambient air.[2]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of action of this compound targeting the FabI enzyme in the bacterial fatty acid synthesis pathway.
References
- 1. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Resistance to this compound arises from missense mutations in Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to this compound Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Activity of this compound, a novel FabI inhibitor, against Staphylococcus aureus in an in vitro pharmacodynamic model simulating human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
AFN-1252 Demonstrates Superior Potency to Linezolid in a Murine Sepsis Model
For Immediate Release
[City, State] – [Date] – In a head-to-head comparison in a murine sepsis model, the investigational antibiotic AFN-1252 showed significantly greater potency and efficacy than the established drug linezolid in combating severe infections caused by Staphylococcus aureus. The study provides compelling preclinical evidence for this compound as a promising therapeutic agent for treating staphylococcal sepsis.
A study by Kaplan et al. (2012) demonstrated that this compound was 12 to 24 times more potent than linezolid in a mouse model of septicemia.[1] A single oral dose of 1 mg/kg of this compound was sufficient to provide 100% protection from a lethal peritoneal infection with S. aureus.[1]
Superior Efficacy in a Lethal Sepsis Model
The in vivo efficacy of this compound was evaluated in a lethal mouse septicemia model. In this model, a single oral dose of this compound at 1 mg/kg resulted in 100% survival of the infected mice.[1] The median effective dose (ED50) for this compound, the dose required to protect 50% of the animals from lethal infection, was determined to be 0.15 mg/kg.[1] In contrast, linezolid exhibited an ED50 of 3.6 mg/kg, highlighting the significantly lower dose of this compound required to achieve a comparable therapeutic effect.
| Drug | Median Effective Dose (ED50) | Potency vs. Linezolid | Reference |
| This compound | 0.15 mg/kg | 12-24x greater | [1] |
| Linezolid | 3.6 mg/kg | - |
Robust Reduction in Bacterial Burden
While specific data on bacterial load in various organs within the sepsis model is limited in the available literature, a separate murine thigh infection model provides strong evidence of this compound's potent antibacterial activity in vivo. In this model, this compound was shown to be 4 to 40 times more effective than linezolid against both community-acquired (CA-MRSA) and hospital-acquired (HA-MRSA) strains of methicillin-resistant Staphylococcus aureus.
Reductions of greater than 1 log in colony-forming units (CFU) per thigh were observed with this compound doses of 10 mg/kg or higher.[2] In contrast, linezolid required doses of at least 300 mg/kg to achieve a similar reduction in bacterial burden.[2]
| Drug | Dose for >1 log CFU reduction (HA-MRSA) | Reference |
| This compound | ≥10 mg/kg | [2] |
| Linezolid | ≥300 mg/kg | [2] |
Distinct Mechanisms of Action
The superior potency of this compound can be attributed to its novel mechanism of action. This compound is a selective inhibitor of FabI, an essential enzyme in the bacterial fatty acid synthesis pathway of Staphylococcus species.[1] This targeted approach provides exquisite specificity against staphylococci.
Linezolid, on the other hand, belongs to the oxazolidinone class of antibiotics and inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] This prevents the formation of the initiation complex necessary for protein translation.
Caption: Mechanisms of action for this compound and linezolid.
Experimental Protocols
Murine Sepsis Model
The in vivo efficacy of this compound and linezolid was determined using an acute lethal infection model.[1]
-
Animals: Female CD-1 mice (5-6 weeks old, weighing 18-22 g).[1]
-
Infecting Organism: Staphylococcus aureus Smith strain.[1]
-
Inoculum: Mice were challenged via intraperitoneal injection with a bacterial inoculum equivalent to 35 times the 50% lethal dose (LD50), which was 5.07 x 10³ CFU.[1] The bacteria were suspended in hog gastric mucin.[1]
-
Treatment: A single oral dose of this compound (formulated in 1% Poloxamer 407) or linezolid (diluted in 5% dextrose in water) was administered 30 minutes after infection.[1]
-
Endpoint: Survival was monitored, and the median effective dose (ED50) was calculated.[1]
Caption: Experimental workflow for the murine sepsis model.
Murine Thigh Infection Model
The in vivo efficacy against MRSA was assessed in a neutropenic mouse thigh infection model.
-
Animals: Neutropenic mice.
-
Infecting Organisms: Methicillin-susceptible S. aureus (MSSA), community-acquired MRSA (CA-MRSA), and hospital-acquired MRSA (HA-MRSA).
-
Inoculum: Mice were inoculated in the thighs with approximately 10⁶ CFU of the respective S. aureus strain.
-
Treatment: Single oral doses of this compound or linezolid were administered.
-
Endpoint: Bacterial density (CFU/thigh) was determined after 24 hours.
Conclusion
The available preclinical data strongly suggest that this compound possesses superior potency and in vivo efficacy compared to linezolid in treating severe Staphylococcus aureus infections. Its novel mechanism of action and high potency make it a compelling candidate for further clinical development, offering a potential new weapon in the fight against challenging staphylococcal infections, including those caused by resistant strains.
References
- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor this compound against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AFN-1252 and Triclosan Resistance in Staphylococcus aureus
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AFN-1252 and triclosan, focusing on their mechanisms of action, resistance profiles, and efficacy against Staphylococcus aureus. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the nuances of these two antimicrobial agents that both target the enoyl-acyl carrier protein reductase (FabI).
Executive Summary
Both this compound and triclosan inhibit the essential FabI enzyme in S. aureus, a critical component of the fatty acid biosynthesis pathway. However, this compound exhibits significantly greater potency and a more favorable resistance profile compared to triclosan. Resistance to triclosan in S. aureus can emerge through various mechanisms, including target site mutations and overexpression of the FabI enzyme, leading to clinically relevant increases in minimum inhibitory concentrations (MICs). In contrast, while resistance to this compound can be induced in the laboratory through specific fabI mutations, these mutations often do not confer cross-resistance to triclosan and, in some cases, can even increase susceptibility to it. This suggests that this compound may be a more durable agent against S. aureus, including strains that have developed resistance to triclosan.
Data Presentation
Table 1: In Vitro Susceptibility of S. aureus to this compound and Triclosan
| Compound | S. aureus Strain | Genotype | MIC (µg/mL) | Reference |
| This compound | Clinical Isolates (n=502) | Wild-type | ≤0.12 (MIC range) | [1] |
| ATCC 29213 | Wild-type | 0.015 | [1] | |
| RN4220 | Wild-type | 0.0039 | [2] | |
| MWF32 | fabI (M99T) | 0.25 | [3] | |
| MWF33 | fabI (Y147H) | 0.5 | [3] | |
| Triclosan | Clinical Isolates (n=24) | Wild-type | 0.016 | [4] |
| Clinical Isolates (n=6) | Resistant | 1.0 - 2.0 | [4] | |
| RN4220 | Wild-type | 0.0625 | [2] | |
| MWF32 | fabI (M99T) | 0.0039 | [2] | |
| MWF33 | fabI (Y147H) | 0.5 | [2][3] |
Table 2: Inhibitory Activity against S. aureus FabI Enzyme
| Compound | FabI Variant | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| This compound | Wild-type | 14 | 4 | [5][6] |
| FabI (M99T) | - | 69 | [6] | |
| Triclosan | Wild-type | - | - | - |
| FabI (F204C) | - | - | Prevents stable complex formation[4] |
Mechanism of Action and Resistance
Both this compound and triclosan target the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis pathway.[4][5] Inhibition of FabI disrupts the production of fatty acids, which are vital for building and maintaining bacterial cell membranes.
This compound
This compound is a highly potent and selective inhibitor of staphylococcal FabI.[5] It demonstrates exceptional activity against a wide range of clinical isolates of S. aureus, including methicillin-resistant S. aureus (MRSA), with a 90% minimum inhibitory concentration (MIC₉₀) of 0.015 µg/mL.[5] Resistance to this compound in laboratory settings has been shown to arise from specific missense mutations in the fabI gene, such as M99T and Y147H.[2][6] The Y147H mutation, which is located in the active site of FabI, leads to an 8- to 16-fold increase in the MIC of this compound.[7]
Triclosan
At lower, bacteriostatic concentrations, triclosan also inhibits FabI.[4] However, resistance to triclosan in S. aureus is more complex and can occur through multiple mechanisms. One common mechanism is the overexpression of the wild-type FabI enzyme, which can lead to a significant increase in the MIC.[4] Additionally, specific mutations in the fabI gene, such as F204C, can prevent the formation of a stable inhibitory complex between triclosan, NAD+, and the FabI enzyme.[4] The Y147H mutation also confers resistance to triclosan, increasing the MIC by 64- to 128-fold.[7]
Cross-Resistance
An interesting and critical observation is the lack of complete cross-resistance between this compound and triclosan. The fabI mutation M99T, which confers resistance to this compound, surprisingly increases the susceptibility of the S. aureus strain to triclosan.[2][6] Conversely, while the Y147H mutation confers resistance to both compounds, the magnitude of resistance is significantly higher for triclosan.[7] This suggests that the binding interactions of the two inhibitors with the FabI enzyme are distinct.
Mandatory Visualization
Caption: Inhibition of the S. aureus Fatty Acid Synthesis Pathway.
Caption: Mechanisms of Resistance to Triclosan and this compound in S. aureus.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Inoculum:
-
S. aureus isolates are grown on a suitable agar medium (e.g., Tryptic Soy Agar) overnight at 35°C.
-
A few colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Solutions:
-
Stock solutions of this compound and triclosan are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of the antimicrobial agents are prepared in CAMHB in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 35°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
FabI Enzyme Inhibition Assay
The inhibitory activity of this compound and triclosan against the S. aureus FabI enzyme is determined by monitoring the oxidation of NADPH.
1. Purification of Recombinant FabI:
-
The fabI gene from S. aureus is cloned into an expression vector and transformed into a suitable host (e.g., E. coli).
-
The recombinant FabI protein, often with a purification tag (e.g., His-tag), is overexpressed and purified using affinity chromatography.
2. Enzyme Assay:
-
The assay is performed in a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5).
-
The reaction mixture contains a fixed concentration of purified FabI enzyme, NADPH, and the substrate (e.g., trans-2-octenoyl-ACP or a surrogate like crotonoyl-CoA).
-
The inhibitor (this compound or triclosan) is added at varying concentrations.
-
The reaction is initiated by the addition of the substrate.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.
3. Data Analysis:
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
-
The inhibition constant (Kᵢ) can be determined through further kinetic studies, such as by varying the substrate concentration in the presence of the inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimicrobial susceptibility testing of Staphylococcus aureus isolates from patients at a tertiary hospital in Tehran, Iran, 2018–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Unveiling a Potent Partnership: The Synergistic Effect of AFN-1252 and Gentamicin Against MRSA
A detailed analysis of the enhanced antimicrobial activity achieved by combining the novel FabI inhibitor AFN-1252 with the aminoglycoside gentamicin against Methicillin-Resistant Staphylococcus aureus (MRSA). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the supporting experimental data, detailed methodologies, and the underlying mechanisms of this promising antibiotic combination.
The emergence of multidrug-resistant pathogens, particularly MRSA, poses a significant global health threat, necessitating the development of innovative therapeutic strategies. One such approach is the use of combination therapies to enhance efficacy and combat resistance. This guide explores the synergistic relationship between this compound, a selective inhibitor of bacterial fatty acid synthesis, and gentamicin, a well-established protein synthesis inhibitor, in the fight against MRSA.
Executive Summary of a Potent Synergy
This compound is a potent and selective inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid biosynthesis pathway.[1][2][3][4] Its targeted mechanism of action provides a high degree of specificity against staphylococci.[2][5] Gentamicin, an aminoglycoside antibiotic, acts by binding to the 30S subunit of the bacterial ribosome, leading to the inhibition of protein synthesis.[6][7][8] While gentamicin has been a stalwart in antibacterial therapy, its efficacy against MRSA can be limited and resistance is a concern.[9][10]
Studies have demonstrated that the combination of this compound and gentamicin results in a synergistic effect against both methicillin-susceptible S. aureus (MSSA) and MRSA.[11] This enhanced activity suggests that the distinct mechanisms of action of these two compounds complement each other, leading to a more potent bactericidal effect than either agent alone.
Quantitative Analysis of Synergism
The synergistic interaction between this compound and gentamicin has been quantified using standard in vitro methods, primarily checkerboard assays and time-kill studies.
Checkerboard Assay Results
The checkerboard method is a common technique to assess the in vitro interaction of two antimicrobial agents. The results are typically expressed as the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 suggests antagonism.
| Organism | Antibiotic Combination | Average FIC Index | Interaction |
| MSSA 29213 | This compound + Gentamicin | 0.4 | Synergy |
| MRSA 43300 | This compound + Gentamicin | 0.4 | Synergy |
| Data sourced from Kaplan et al., 2013.[11] |
Time-Kill Assay Findings
Time-kill assays provide a dynamic view of the antimicrobial effect over time. Synergy in this context is defined as a ≥ 2-log10 (or 100-fold) decrease in CFU/ml at 24 hours by the combination compared with the most active single agent.[11] Studies have shown that the combination of this compound and gentamicin meets this criterion, demonstrating a significant reduction in bacterial viability.[11][12] For instance, the combination of this compound at 2 times its minimum inhibitory concentration (MIC) with gentamicin at 1/4 times its MIC was synergistic, achieving a greater than 4-log reduction in the viable count of MSSA.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the standard protocols for the key experiments cited.
Checkerboard Assay Protocol
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and gentamicin are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Microtiter Plate Setup: A 96-well microtiter plate is prepared with varying concentrations of this compound in the horizontal rows and varying concentrations of gentamicin in the vertical columns.
-
Inoculum Preparation: The MRSA strain to be tested is grown to a logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/ml in CAMHB.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined as the lowest concentration showing no visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated for each combination using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Assay Protocol
-
Inoculum Preparation: A log-phase culture of the MRSA strain is diluted to a starting concentration of approximately 10^6 CFU/ml in CAMHB.[11]
-
Drug Exposure: The bacterial suspension is incubated with this compound alone, gentamicin alone, and the combination of both at specified concentrations (e.g., multiples of their MICs). A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[13]
-
Viable Cell Counting: The samples are serially diluted and plated on nutrient agar to determine the number of viable colony-forming units (CFU/ml).[14]
-
Data Analysis: The log10 CFU/ml is plotted against time for each condition to generate time-kill curves. Synergy is determined based on the reduction in CFU/ml as previously defined.[11]
Visualizing the Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.
Caption: Proposed mechanism of synergistic action.
Caption: Workflow for assessing synergy.
Concluding Remarks
The synergistic interaction between this compound and gentamicin represents a promising avenue for the development of new treatment regimens for MRSA infections. The combination of a novel, targeted agent that disrupts fatty acid synthesis with a classic protein synthesis inhibitor demonstrates the potential of multi-targeted approaches to overcome antibiotic resistance. The quantitative data from checkerboard and time-kill assays provide strong evidence for this synergy. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic potential of this combination in a clinical setting. This guide provides a foundational understanding for researchers and drug developers interested in exploring and advancing this and similar combination therapies.
References
- 1. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gentamicin - Wikipedia [en.wikipedia.org]
- 7. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. dovepress.com [dovepress.com]
- 10. droracle.ai [droracle.ai]
- 11. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activity of this compound, a novel FabI inhibitor, against Staphylococcus aureus in an in vitro pharmacodynamic model simulating human pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
AFN-1252: In Vitro Combination Study Analysis with Vancomycin and Linezolid
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro interaction of AFN-1252, a novel inhibitor of the staphylococcal FabI enzyme, with the established antibiotics vancomycin and linezolid. The data presented is crucial for understanding the potential of this compound in combination therapy regimens for staphylococcal infections.
Executive Summary
This compound is a potent and selective inhibitor of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the fatty acid biosynthesis pathway of Staphylococcus species.[1] Its targeted mechanism of action makes it a promising candidate for treating infections caused by both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA). This guide summarizes key findings from in vitro combination studies, providing researchers with essential data on the synergistic, additive, indifferent, or antagonistic effects of this compound when combined with vancomycin and linezolid.
Data Presentation: In Vitro Combination Studies
The interaction of this compound with vancomycin and linezolid has been evaluated using checkerboard and time-kill assays. The following tables summarize the quantitative data from these studies.
Checkerboard Synergy Testing
The Fractional Inhibitory Concentration (FIC) index is a measure of the synergistic or antagonistic effect of a combination of antimicrobial agents. An FIC index of ≤0.5 is indicative of synergy, >0.5 to 4 indicates additivity or indifference, and >4 suggests antagonism.
Table 1: Checkerboard Analysis of this compound in Combination with Linezolid against S. aureus [1]
| Combination Antibacterial | Bacterial Strain | Average FIC Index | Interaction |
| This compound + Linezolid | MSSA 29213 | 0.6 | Additivity |
| This compound + Linezolid | MRSA 43300 | 0.5 | Additivity |
Time-Kill Assays
Time-kill assays provide a dynamic picture of the antimicrobial effect of drug combinations over time. The data below shows the change in bacterial viable count after 24 hours of exposure to the drugs alone and in combination.
Table 2: Effect of this compound in Combination with Linezolid and Vancomycin on the Viable Count of MSSA 29213 after 24 Hours [1]
| Treatment | Concentration | Change in Bacterial Count (log₁₀ CFU/mL) | Combination Effect |
| Growth Control | - | 3.73 | - |
| This compound | 2x MIC | -1.1 to -1.53 | - |
| Linezolid | 4x MIC | -3.14 | - |
| Linezolid | ¼x MIC | 2.86 | - |
| This compound + Linezolid | 2x MIC + 4x MIC | - | Indifference |
| This compound + Linezolid | 2x MIC + ¼x MIC | - | Indifference |
| Vancomycin | 4x MIC | - | - |
| Vancomycin | ¼x MIC | - | - |
| This compound + Vancomycin | 2x MIC + 4x MIC | - | Antagonism |
| This compound + Vancomycin | 2x MIC + ¼x MIC | - | Indifference |
Note: Specific log reduction values for all combination arms were not fully detailed in the source material, but the qualitative outcomes were provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the standard protocols for the key experiments cited.
Checkerboard Assay Protocol
The checkerboard assay is a method used to determine the in vitro synergistic or antagonistic activity of two antimicrobial agents.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound, vancomycin, and linezolid are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dilutions of this compound are added to the wells in increasing concentrations along the x-axis, and dilutions of the second antibiotic (vancomycin or linezolid) are added in increasing concentrations along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: A bacterial suspension of the test organism (S. aureus) is prepared and adjusted to a 0.5 McFarland standard, then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth. The FIC index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Time-Kill Assay Protocol
Time-kill assays assess the rate of bactericidal activity of antimicrobial agents.
-
Preparation of Cultures: The test organism (S. aureus) is grown to the logarithmic phase in CAMHB.
-
Drug Exposure: The bacterial culture is diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with the antimicrobial agents at specified concentrations (e.g., 2x MIC of this compound, 4x MIC of linezolid), both alone and in combination. A growth control flask without any antibiotic is also included.
-
Sampling: Aliquots are removed from each flask at various time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates. The plates are incubated, and the number of colonies (CFU/mL) is counted.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each drug and combination. Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL between the combination and the most active single agent, while antagonism is a ≥2 log₁₀ increase. Indifference is a <2 log₁₀ change.
Mandatory Visualization
The following diagram illustrates the general workflow of a checkerboard assay for determining antibiotic synergy.
Caption: Workflow of a checkerboard assay for antibiotic synergy testing.
References
Genetic Validation of AFN-1252's FabI Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AFN-1252, a selective inhibitor of the bacterial enzyme FabI, with alternative compounds. It delves into the genetic studies that have validated its mechanism of action and presents supporting experimental data and detailed protocols to assist in research and development.
Introduction to this compound and its Target: FabI
This compound is a potent and selective antibacterial agent that targets the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[1][2] This pathway is responsible for the biosynthesis of fatty acids, which are crucial components of bacterial cell membranes. As the FASII pathway is distinct from the fatty acid synthesis pathway in mammals, FabI represents an attractive target for the development of selective antibacterial drugs. This compound has demonstrated significant potency against Staphylococcus aureus, including methicillin-resistant (MRSA) strains.[3][4]
Genetic validation of a drug's target is a cornerstone of modern drug development. It provides definitive evidence that the drug's antibacterial effect is a direct result of its interaction with the intended molecular target. For this compound, genetic studies have been pivotal in confirming that its potent anti-staphylococcal activity is mediated through the specific inhibition of FabI.[2][5]
Comparative Performance of FabI Inhibitors
The following table summarizes the in vitro activity of this compound and other known FabI inhibitors against S. aureus. The data is presented as the minimum inhibitory concentration required to inhibit 90% of isolates (MIC90).
| Compound | Target | Organism | MIC90 (µg/mL) | Reference(s) |
| This compound | FabI | S. aureus | ≤0.015 | [3][4][5][6][7] |
| MRSA | ≤0.008 | [4] | ||
| MUT056399 | FabI | S. aureus | 0.03 - 0.12 | [1] |
| MRSA | 0.03 - 0.12 | [1] | ||
| CG400549 (Nilofabicin) | FabI | S. aureus | 0.5 | [8][9] |
| Triclosan | FabI | S. aureus (susceptible) | - | [10] |
| S. aureus (resistant, expressing FabI(Y147H)) | >0.5 | [10] |
Genetic Validation of this compound's FabI Inhibition
The validation of FabI as the primary target of this compound has been robustly demonstrated through two key genetic approaches: the selection and characterization of resistant mutants and the effect of target overexpression.
Spontaneous Resistance Mutations in the fabI Gene
A key method to validate a drug's target is to identify the genetic basis of resistance. Spontaneous mutants of S. aureus that exhibit resistance to this compound have been isolated and characterized.[2][11] These studies consistently reveal that resistance is conferred by missense mutations within the fabI gene, the gene that encodes the FabI enzyme.[2][11]
Specifically, two recurrent amino acid substitutions have been identified in the FabI protein of this compound-resistant S. aureus:
-
M99T (Methionine to Threonine at position 99): This mutation has been frequently isolated.[11]
-
Y147H (Tyrosine to Histidine at position 147): This mutation has also been identified in resistant strains.[11]
The location of these mutations within the three-dimensional structure of the FabI enzyme provides a rationale for their impact on this compound binding, thereby leading to resistance. The table below summarizes the impact of these mutations on this compound's inhibitory activity.
| Mutation in FabI | Fold Increase in MIC of this compound | Reference(s) |
| M99T | - | [11] |
| Y147H | - | [11] |
Overexpression of fabI
Another genetic validation approach involves artificially increasing the cellular concentration of the target protein. Overexpression of the fabI gene in S. aureus leads to a significant increase in the minimum inhibitory concentration (MIC) of this compound. This demonstrates that a higher concentration of the drug is required to inhibit the increased number of FabI enzyme targets within the bacterial cell, further confirming that FabI is the direct target of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action.
Protocol 1: Selection of Spontaneous this compound Resistant S. aureus Mutants
Objective: To isolate spontaneous S. aureus mutants that are resistant to this compound.
Materials:
-
S. aureus strain (e.g., RN4220)
-
Luria-Bertani (LB) agar plates
-
This compound
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Grow an overnight culture of S. aureus in LB broth at 37°C with shaking.
-
The following day, dilute the culture and continue to grow until it reaches an optical density at 600 nm (A600) of 1.0, which corresponds to approximately 1 x 10⁸ cells/mL.
-
Spread 200 µL of the bacterial culture onto a 10-cm LB agar plate containing a selective concentration of this compound (e.g., 40 ng/mL, which is approximately 10 times the MIC for a susceptible strain).[11]
-
Incubate the plates at 37°C for 48 hours.[11]
-
Colonies that grow on the selective plates are considered potential resistant mutants.
-
To confirm resistance, pick individual colonies and re-streak them onto a fresh LB agar plate containing the same concentration of this compound.
-
Isolate genomic DNA from the confirmed resistant mutants for sequencing of the fabI gene.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a bacterium. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
S. aureus isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 2-fold serial dilution of the antimicrobial agent in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Mutations upstream of fabI in triclosan resistant Staphylococcus aureus strains are associated with elevated fabI gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Structural and enzymatic analyses reveal the binding mode of a novel series of Francisella tularensis enoyl reductase (FabI) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nonactive-Site Mutations in S. aureus FabI That Induce Triclosan Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Active and Non-Active Site Mutations in <em>Staphylococcus aureus</em> FabI Responsible for Triclosan Resistance - ProQuest [proquest.com]
- 10. Identification and Application of a Panel of Constitutive Promoters for Gene Overexpression in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to this compound Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Staphylococcal Resistance: A Comparative Analysis of AFN-1252 Cross-Resistance
For researchers, scientists, and drug development professionals at the forefront of combating antimicrobial resistance, understanding the cross-resistance profiles of novel antibiotics is paramount. This guide provides an objective comparison of AFN-1252, a first-in-class inhibitor of the staphylococcal FabI enzyme, with other antibiotic classes, supported by experimental data. This compound's unique mechanism of action offers a targeted approach against Staphylococcus species, and its potential for cross-resistance with existing therapies is a critical consideration for its clinical development and application.
Mechanism of Action: A Targeted Approach
This compound is a potent and selective inhibitor of the staphylococcal enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid biosynthesis (FASII) pathway.[1][2][3][4] This pathway is distinct from the mammalian fatty acid synthase (FASI) system, providing a basis for its selective toxicity.[5] By inhibiting FabI, this compound disrupts the elongation cycle of fatty acid chains, which are crucial for bacterial membrane synthesis and survival, leading to a bactericidal effect.[1][6] Its high specificity for staphylococcal FabI means it has little to no activity against other common Gram-positive or Gram-negative bacteria.[7][8]
Caption: Mechanism of this compound targeting the FabI enzyme in the bacterial FAS-II pathway.
Cross-Resistance Profile of this compound
Due to its novel target, this compound generally does not exhibit cross-resistance with other major classes of antibiotics that act on different cellular targets. Its efficacy is maintained against staphylococcal strains that have developed resistance to other drugs, including methicillin-resistant S. aureus (MRSA).[1][6]
Performance Against Multidrug-Resistant (MDR) Strains
Studies have consistently shown that this compound retains potent activity against a wide array of clinical S. aureus and S. epidermidis isolates, regardless of their resistance profiles to other antibiotics.[1][7] This includes strains resistant to beta-lactams, macrolides, fluoroquinolones, and even those with reduced susceptibility to vancomycin.
| Strain Type | Number of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | - | 0.008 | 0.015 | [9] |
| Methicillin-Resistant S. aureus (MRSA) | - | 0.008 | 0.015 | [9] |
| Multidrug-Resistant S. aureus¹ | - | ≤0.008 | ≤0.008 | [7] |
| Vancomycin-Intermediate S. aureus (VISA) | 12 | - | 0.12 | [7] |
| Vancomycin-Resistant S. aureus (VRSA) | 12 | - | 0.06 | [7] |
| Methicillin-Resistant S. epidermidis (MRSE) | - | ≤0.008 | ≤0.008 | [7] |
| ¹Defined as resistant to two or more agents from ciprofloxacin, clindamycin, and gentamicin.[7] |
Interaction with Other Antibiotic Classes
Combination studies using checkerboard and time-kill assays have been performed to assess synergistic, indifferent, or antagonistic interactions between this compound and other antibiotics. These studies provide insight into potential combination therapies and the absence of negative cross-resistance effects.
| Combination Agent | Concentration | Interaction with this compound (2x MIC) | Reference |
| Gentamicin | Low Concentrations | Synergy | [5][10] |
| Linezolid | ¼x MIC or 4x MIC | Indifference | [5] |
| Vancomycin | ¼x MIC | Indifference | [5] |
| Vancomycin | 4x MIC | Antagonism | [5] |
Cross-Resistance with Other FabI Inhibitors
While this compound has a unique target among clinically approved antibiotics, cross-resistance has been evaluated with other experimental FabI inhibitors like triclosan. Resistance to this compound arises from specific missense mutations in the fabI gene.[11][12] The impact of these mutations on susceptibility to other FabI inhibitors can vary.
| S. aureus Strain | fabI Mutation | This compound MIC (ng/mL) | Triclosan MIC (ng/mL) | Reference |
| Wild-Type | None | - | 62.5 | [11] |
| MWF32 | M99T | Increased | Decreased (more sensitive) | [11][12] |
| MWF33 | Y147H | Increased | 500 (Increased resistance) | [11][12] |
This differential effect suggests that the binding interactions of this compound and triclosan within the FabI active site are distinct, and resistance to one does not automatically confer resistance to the other.
Mechanisms of Resistance: this compound vs. Other Antibiotics
The lack of cross-resistance is rooted in the distinct mechanisms of action and resistance development for each antibiotic class.
Caption: Distinct targets and resistance mechanisms prevent cross-resistance with this compound.
Experimental Protocols
The data presented in this guide are derived from standard antimicrobial susceptibility testing methodologies.
Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure:
-
Bacterial isolates are grown overnight on appropriate agar plates.
-
A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard.
-
The suspension is diluted into cation-adjusted Mueller-Hinton broth.
-
Serial twofold dilutions of this compound and comparator antibiotics are prepared in 96-well microtiter plates.
-
The standardized bacterial inoculum is added to each well.
-
Plates are incubated at 35°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Selection of Spontaneous Resistant Mutants
-
Objective: To determine the frequency of spontaneous resistance development to this compound.
-
Procedure:
-
High-density bacterial cultures (e.g., 1 x 10⁸ cells) of susceptible S. aureus strains are prepared.[11]
-
Aliquots of the culture are plated onto Luria-Bertani (LB) agar plates containing this compound at concentrations of 4, 8, 16, and 128 times the MIC.[1][11]
-
Colonies that grow on the antibiotic-containing plates are counted to calculate the resistance frequency.
-
Resistant colonies are sub-cultured on antibiotic-containing plates to confirm the resistance phenotype.
-
The fabI gene from confirmed mutants is amplified via PCR and sequenced to identify mutations.[11]
-
Caption: Experimental workflow for selecting and characterizing this compound resistant mutants.
Checkerboard Synergy Assay
-
Method: Broth microdilution checkerboard method.
-
Procedure:
-
Two antibiotics (e.g., this compound and a comparator) are serially diluted in a two-dimensional array in a 96-well plate. One antibiotic is diluted along the x-axis, and the other is diluted along the y-axis.
-
Each well is inoculated with a standardized bacterial suspension.
-
Following incubation, the MIC of each drug alone and in combination is determined.
-
The Fractional Inhibitory Concentration (FIC) index is calculated: FIC Index = FIC A + FIC B, where FIC A = (MIC of drug A in combination) / (MIC of drug A alone).
-
Results are interpreted as: Synergy (FIC ≤ 0.5), Indifference (0.5 < FIC ≤ 4), or Antagonism (FIC > 4).
-
Conclusion
The available in vitro data strongly indicate a lack of cross-resistance between this compound and other major classes of antibiotics used to treat staphylococcal infections. Its unique mechanism of action, targeting the FabI enzyme, means that resistance mechanisms affecting other drug classes, such as alterations in penicillin-binding proteins (mecA), ribosomal modifications (erm), or DNA gyrase mutations (gyrA), do not impact the activity of this compound. This positions this compound as a promising candidate for treating infections caused by multidrug-resistant Staphylococcus aureus, offering a new therapeutic avenue that is not compromised by pre-existing resistance profiles.
References
- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety of this compound, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Resistance to this compound Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to this compound arises from missense mutations in Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Post-Antibiotic Effect of AFN-1252 Versus Other Antistaphylococcals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the post-antibiotic effect (PAE) of AFN-1252, a novel FabI inhibitor, against other key antistaphylococcal agents: linezolid, vancomycin, and daptomycin. The PAE, the suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter in optimizing dosing regimens and predicting clinical efficacy. This document summarizes available experimental data, details methodologies for PAE determination, and illustrates the mechanism of action of this compound.
Executive Summary
This compound demonstrates a significant post-antibiotic effect against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). While direct comparative studies under identical experimental conditions are limited, available data suggests that the PAE of this compound is comparable to that of linezolid and vancomycin under certain conditions, while daptomycin can exhibit a more prolonged PAE. It is crucial to note that the duration of the PAE is highly dependent on the specific experimental conditions, including the antibiotic concentration and exposure time.
Data Presentation: Post-Antibiotic Effect (PAE) of Antistaphylococcal Agents
The following table summarizes the in vitro PAE of this compound, linezolid, vancomycin, and daptomycin against Staphylococcus aureus. The data is compiled from separate studies, and direct comparison should be approached with caution due to variations in experimental protocols.
| Antibiotic | Staphylococcus aureus Strain(s) | Concentration | Exposure Time (hours) | Post-Antibiotic Effect (PAE) (hours) |
| This compound | MSSA & MRSA | 128x MIC | 4 | 1.1 - 1.2[1] |
| Linezolid | S. aureus ATCC 29213 | Not Specified | 1 | ~1.06 |
| Vancomycin | S. aureus | 10x MIC | Not Specified | 1.2[2] |
| Daptomycin | Methicillin-sensitive and -resistant S. aureus | 10x MIC | 1 | 1.0 - 6.3 |
Experimental Protocols
The determination of the in vitro post-antibiotic effect is a critical experimental procedure for evaluating the pharmacodynamic properties of antimicrobial agents. The following is a detailed methodology based on established protocols.
In Vitro Post-Antibiotic Effect (PAE) Determination Protocol
1. Bacterial Strain and Culture Preparation:
- Select the desired Staphylococcus aureus strain(s) (e.g., ATCC reference strains, clinical isolates of MSSA or MRSA).
- Inoculate the strain into a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate overnight at 37°C to achieve a stationary phase culture.
- Dilute the overnight culture in fresh, pre-warmed broth to achieve a logarithmic phase culture with a standardized inoculum (e.g., ~10^6 CFU/mL).
2. Antibiotic Exposure:
- Prepare stock solutions of the test antibiotics (this compound, linezolid, vancomycin, daptomycin) at known concentrations.
- Add the desired concentration of the antibiotic (typically a multiple of the Minimum Inhibitory Concentration, e.g., 10x MIC) to the logarithmic phase bacterial culture.
- Include a control culture without any antibiotic.
- Incubate the cultures at 37°C for a predetermined exposure period (e.g., 1 or 2 hours).
3. Antibiotic Removal:
- After the exposure period, rapidly remove the antibiotic from the culture. This can be achieved by:
- Dilution: A 1:1000 dilution of the culture in fresh, pre-warmed antibiotic-free broth.
- Centrifugation and Washing: Centrifuge the culture, discard the supernatant containing the antibiotic, and resuspend the bacterial pellet in fresh, pre-warmed antibiotic-free broth. Repeat this washing step to ensure complete removal of the drug.
4. Monitoring of Bacterial Regrowth:
- Incubate both the antibiotic-exposed and control cultures at 37°C.
- At regular time intervals (e.g., every hour), collect samples from each culture.
- Determine the viable bacterial count (CFU/mL) for each sample by plating serial dilutions onto appropriate agar plates.
- Incubate the plates overnight at 37°C and count the colonies.
5. Calculation of the Post-Antibiotic Effect (PAE):
- The PAE is calculated using the following formula: PAE = T - C
- T: The time required for the viable count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.
- C: The time required for the viable count of the untreated control culture to increase by 1 log10 CFU/mL.
Mandatory Visualizations
Mechanism of Action of this compound: Inhibition of Fatty Acid Biosynthesis
This compound exerts its antibacterial activity by specifically targeting and inhibiting the FabI enzyme (enoyl-acyl carrier protein reductase) in Staphylococcus aureus.[1][3] FabI is a crucial enzyme in the bacterial type II fatty acid synthesis (FASII) pathway, which is responsible for the elongation of fatty acid chains. By inhibiting FabI, this compound disrupts the synthesis of essential fatty acids required for bacterial cell membrane formation, leading to bacterial growth inhibition.
Caption: Mechanism of action of this compound, inhibiting the FabI enzyme in the S. aureus fatty acid synthesis pathway.
Experimental Workflow for In Vitro Post-Antibiotic Effect (PAE) Determination
The following diagram outlines the key steps involved in the experimental determination of the post-antibiotic effect in a laboratory setting.
Caption: Experimental workflow for determining the in vitro post-antibiotic effect (PAE).
References
- 1. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound, a novel FabI inhibitor, against Staphylococcus aureus in an in vitro pharmacodynamic model simulating human pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Unraveling the Potency of AFN-1252: A Comparative Guide to its In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo activity of AFN-1252, a selective inhibitor of staphylococcal FabI. The following sections detail the experimental data, protocols, and key pathways to offer an objective analysis of this compound's performance.
This compound is a potent and selective inhibitor of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid biosynthesis II (FASII) pathway of Staphylococcus species.[1][2][3] This targeted mechanism of action confers its specific activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4] This guide synthesizes available data to correlate its performance in laboratory settings with its efficacy in living organisms.
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data on the in vitro and in vivo activity of this compound, providing a clear comparison of its performance under different experimental conditions.
Table 1: In Vitro Susceptibility of Staphylococcus aureus to this compound
| Strain | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.002 - 0.12 | 0.008 | 0.015 |
| Methicillin-Resistant S. aureus (MRSA) | 0.002 - 0.12 | 0.008 | 0.015 |
| Coagulase-Negative Staphylococci | Not Specified | Not Specified | 0.12 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[1][2]
Table 2: In Vitro Pharmacodynamic Properties of this compound against S. aureus
| Parameter | MSSA | MRSA |
| Time-Kill | ≥2-log₁₀ reduction in 24h | ≥2-log₁₀ reduction in 24h |
| Post-Antibiotic Effect (PAE) at 128x MIC | 1.1 - 1.2 hours | 1.1 - 1.2 hours |
| Serum Protein Binding (Human, Mouse, Rat, Dog) | ~95% | ~95% |
| Effect of Serum on MIC | 8-fold increase | 8-fold increase |
Time-kill assays measure the rate and extent of bacterial killing by an antimicrobial agent over time. The Post-Antibiotic Effect (PAE) refers to the suppression of bacterial growth that persists after a brief exposure to an antimicrobial. High serum protein binding can affect the free concentration of a drug and its antimicrobial activity.[1][5][6][7]
Table 3: In Vivo Efficacy of this compound in a Mouse Septicemia Model
| Animal Model | Pathogen | Treatment | Efficacy |
| Mouse | S. aureus Smith | Single oral dose of 1 mg/kg | 100% protection from lethal infection |
| Mouse | S. aureus Smith | Oral administration | Median Effective Dose (ED₅₀) of 0.15 mg/kg |
The mouse septicemia model is a common preclinical model to evaluate the in vivo efficacy of antimicrobial agents.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used to assess the activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). Briefly, serial twofold dilutions of this compound were prepared in cation-adjusted Mueller-Hinton broth. Standardized bacterial inocula of S. aureus strains were added to each dilution. The plates were incubated at 35°C for 16-20 hours. The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Time-Kill Assays
Time-kill studies were performed to assess the bactericidal activity of this compound. S. aureus cultures in the logarithmic growth phase were exposed to various concentrations of this compound (typically multiples of the MIC). Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on appropriate agar plates. After incubation, colony-forming units (CFU) were counted to determine the reduction in bacterial viability over time.[1]
Mouse Septicemia Model
The in vivo efficacy of this compound was evaluated in a murine septicemia model. Mice were intraperitoneally infected with a lethal dose of S. aureus. This compound was administered orally at various doses at a specified time post-infection. The survival of the mice was monitored for a defined period (e.g., 7 days). The dose of this compound that protected 50% of the animals from lethal infection (ED₅₀) was calculated.[1][2]
Visualizing the Mechanism and Workflow
Diagrams are provided below to illustrate the signaling pathway of this compound's action and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in the bacterial FASII pathway.
Caption: Experimental workflow for evaluating this compound's activity.
Correlation of In Vitro and In Vivo Activity
A strong correlation between in vitro potency and in vivo efficacy is a critical factor in the development of new antimicrobial agents. For this compound, the low MIC values observed in vitro against both MSSA and MRSA translate to significant protection in a mouse septicemia model at a low oral dose.[1][2] The median effective dose (ED₅₀) of 0.15 mg/kg in mice highlights its potent in vivo activity.[1]
However, the high serum protein binding of approximately 95% is an important consideration.[5][7] This binding results in an eight-fold increase in the MIC in the presence of serum, which means that higher total drug concentrations are required in vivo to achieve a free concentration equivalent to the in vitro MIC. Despite this, the in vivo efficacy of this compound remains robust, suggesting that the drug's pharmacokinetic and pharmacodynamic properties are well-aligned for therapeutic efficacy.[7]
Furthermore, an in vitro pharmacodynamic model simulating human pharmacokinetics demonstrated that this compound achieved a significant reduction in bacterial counts, with maximal reductions observed at fAUC/MIC ratios of 100-200.[8][9] This provides a valuable link between in vitro susceptibility, human pharmacokinetic profiles, and predicted clinical efficacy. Phase II clinical trials in patients with acute bacterial skin and skin structure infections have shown excellent efficacy and safety, further validating the translation of preclinical in vitro and in vivo data to the clinical setting.[10][11][12]
References
- 1. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Activity of this compound, a novel FabI inhibitor, against Staphylococcus aureus in an in vitro pharmacodynamic model simulating human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Efficacy and Safety of this compound, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities [pubmed.ncbi.nlm.nih.gov]
- 12. Affinium Pharmaceuticals Announces Positive Efficacy, Safety, and Tolerability Results from Phase 2a Clinical Trial of Oral this compound in Acute Bacterial Skin & Skin Structure Infections [prnewswire.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of AFN-1252
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of AFN-1252, a selective inhibitor of the bacterial enzyme FabI.
I. Understanding this compound: Chemical and Safety Profile
This compound is a research-grade small molecule with the molecular formula C22H21N3O3.[1][2] While specific hazard classifications from a dedicated Safety Data Sheet (SDS) are not publicly available, it is crucial to treat all non-characterized research chemicals as potentially hazardous. Standard laboratory practice dictates that such compounds be handled with care, using appropriate personal protective equipment (PPE), and disposed of through a certified chemical waste stream.
Table 1: this compound Chemical Properties
| Property | Value |
| Molecular Formula | C22H21N3O3 |
| Molecular Weight | 375.42 g/mol |
| Physical State | Solid |
| Primary Use | Laboratory Research (FabI Inhibitor) |
II. This compound Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the necessary steps for the safe disposal of solid this compound waste. This procedure is in line with general guidelines for the disposal of solid chemical waste from research laboratories.[3][4][5][6]
-
Waste Identification and Segregation:
-
Treat all solid this compound, including unused or expired compounds and contaminated lab supplies (e.g., weighing paper, gloves), as hazardous chemical waste.
-
Do not mix this compound waste with non-hazardous laboratory trash or other waste streams like sharps or biohazardous waste.
-
-
Container Selection and Labeling:
-
Place solid this compound waste in a designated, sealable, and chemically compatible container. For the original solid compound, it is often best to use the manufacturer's container.[4]
-
The container must be clearly labeled as "Hazardous Waste."
-
The label should include the full chemical name ("this compound"), the approximate quantity of the waste, and the date of accumulation.
-
-
Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, secure area within the laboratory.
-
This storage area should be away from general lab traffic and incompatible materials.
-
Ensure the container is kept closed except when adding waste.
-
-
Disposal through Institutional Chemical Waste Program:
-
Solid chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) or a certified chemical waste disposal service.[3][6]
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting a waste pickup request form.
-
Never dispose of solid chemical waste down the drain or in the regular trash.[3]
-
Table 2: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Not generally required for handling small quantities of solid in a well-ventilated area. Consult your institution's EHS for specific guidance. |
III. Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound solid waste.
Caption: Decision tree for this compound waste disposal classification.
References
- 1. This compound | 620175-39-5 | Data Sheet | BioChemPartner [biochempartner.com]
- 2. This compound | C22H21N3O3 | CID 10407120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Operational Guidance for Handling AFN-1252
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling AFN-1252. The following guidelines are based on standard laboratory safety practices and should be supplemented by a formal risk assessment conducted by your institution's environmental health and safety department.
Personal Protective Equipment (PPE)
When handling this compound, a risk assessment based on the procedure and quantity being used should be conducted to determine the appropriate level of personal protective equipment.[1] Standard laboratory practice for handling chemical compounds of this nature requires the following PPE:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Should include side shields to protect from splashes.[1] |
| Hand Protection | Disposable nitrile gloves | Check for compatibility with the solvents used to prepare this compound solutions.[1] |
| Body Protection | Laboratory coat | Long-sleeved to protect the forearms.[2] |
| Respiratory Protection | Not generally required | A respirator may be necessary if there is a risk of generating aerosols of the compound and a fume hood is not available.[1] |
Handling and Storage
This compound is an orally active and selective inhibitor of FabI, an essential enzyme in the fatty acid biosynthesis of Staphylococcus spp.[3] For research purposes, it is typically handled in small quantities.
Storage:
-
Stock Solutions: Store at -80°C for up to 2 years or -20°C for up to 1 year.[3]
General Handling:
-
All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
-
Avoid direct contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[5][6]
Spill and Disposal Procedures
Spill Management: In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For larger spills, contain the material to prevent further spread.
-
Clean-up: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent.
Waste Disposal:
-
All waste materials contaminated with this compound should be considered chemical waste.
-
Dispose of waste in properly labeled containers in accordance with local, state, and federal regulations.[6] Do not pour chemical waste down the drain.[6]
Experimental Workflow for In Vitro Studies
The following diagram outlines a general workflow for preparing and using this compound in an in vitro experiment, such as determining the Minimum Inhibitory Concentration (MIC) against S. aureus.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
